molecular formula C11H11Br2NO B1524543 8-(2-Bromoethoxy)quinoline hydrobromide CAS No. 1334149-03-9

8-(2-Bromoethoxy)quinoline hydrobromide

Cat. No.: B1524543
CAS No.: 1334149-03-9
M. Wt: 333.02 g/mol
InChI Key: BWZIOANFDLQQSL-UHFFFAOYSA-N
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Description

8-(2-Bromoethoxy)quinoline hydrobromide is a useful research compound. Its molecular formula is C11H11Br2NO and its molecular weight is 333.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Bromoethoxy)quinoline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Bromoethoxy)quinoline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(2-bromoethoxy)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO.BrH/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10;/h1-5,7H,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZIOANFDLQQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCBr)N=CC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Chemical Structure, Reactivity, and Applications of 8-(2-Bromoethoxy)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug discovery and materials engineering, I frequently rely on bifunctional building blocks to streamline synthetic pathways. 8-(2-Bromoethoxy)quinoline hydrobromide (CAS: 1334149-03-9) is a privileged molecular scaffold that elegantly marries a pharmacologically active, metal-chelating quinoline core with a highly reactive bromoethyl electrophile. This in-depth technical guide explores its physicochemical properties, details self-validating synthetic protocols, and maps its downstream applications in medicinal chemistry and materials science.

Physicochemical Profiling & Structural Chemistry

Understanding the physical parameters of a building block is the first step in predicting its behavior in complex reaction mixtures. Below is a consolidated physicochemical profile of the commercial standard ()[1].

PropertyValue
CAS Number 1334149-03-9
Molecular Formula C₁₁H₁₀BrNO · HBr (C₁₁H₁₁Br₂NO)
Molecular Weight 333.02 g/mol
SMILES BrCCOC1=C2N=CC=CC2=CC=C1.[H]Br
Topological Polar Surface Area (TPSA) 22.12 Ų
Predicted LogP ~3.59
Storage Conditions Sealed, dry, 2-8°C, light-sensitive
Structural Duality and Salt Stabilization

The molecule features two distinct operational domains:

  • The Quinoline Core: Provides a rigid, aromatic, and basic nitrogen-containing heterocycle. While the 8-hydroxyl group is alkylated, the nitrogen retains its ability to participate in hydrogen bonding and metal coordination.

  • The Bromoethyl Electrophile: Acts as a highly efficient alkylating agent. The primary alkyl bromide is sterically unhindered, making it an ideal substrate for bimolecular nucleophilic substitution (

    
    ).
    

Causality of the Salt Form: Supplying the compound as a hydrobromide salt is a deliberate design choice. The protonation of the basic quinoline nitrogen prevents autoxidation and self-alkylation (oligomerization) via the bromoethyl group, thereby ensuring long-term shelf stability and consistent reactivity.

Mechanistic Synthesis & Purification Workflow

The synthesis of 8-(2-bromoethoxy)quinoline relies on a Williamson ether synthesis framework, followed by in-situ salt formation.

Protocol 1: Synthesis of the Hydrobromide Salt
  • Deprotonation: Dissolve 1.0 equivalent of 8-hydroxyquinoline in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild, non-nucleophilic base that quantitatively deprotonates the phenolic hydroxyl group without inducing side reactions. DMF is a polar aprotic solvent that poorly solvates the phenoxide anion, drastically enhancing its nucleophilicity.

  • Alkylation (

    
    ):  Add 3.0 to 5.0 equivalents of 1,2-dibromoethane dropwise. Elevate the temperature to 60°C and stir for 12 hours.
    
    • Causality: A large stoichiometric excess of 1,2-dibromoethane is critical. It statistically favors mono-alkylation and suppresses the formation of the symmetrical dimer, 1,2-bis(8-quinolyloxy)ethane[2]. The 60°C temperature provides sufficient kinetic energy to overcome the

      
       activation barrier while avoiding elevated temperatures that would promote E2 elimination.
      
    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting material (

      
      ) and the appearance of a less polar product spot (
      
      
      
      ) confirms reaction completion.
  • Aqueous Workup: Cool the mixture, dilute with distilled water, and extract thrice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced vacuum.

    • Causality: The aqueous wash effectively partitions the DMF and inorganic salts into the aqueous phase, leaving the free base product in the organic layer.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether at 0°C. Add 1.05 equivalents of hydrobromic acid (HBr, 33% in acetic acid) dropwise under vigorous stirring.

    • Causality: Protonation of the quinoline nitrogen precipitates the hydrobromide salt. This step purifies the compound from non-basic impurities and stabilizes the reactive electrophile.

    • Self-Validation: The immediate formation of a dense, pale precipitate validates successful salt formation. Filtration and washing with cold ether yields the high-purity product.

SynthesisWorkflow HQ 8-Hydroxyquinoline (Nucleophile) Base K2CO3 / DMF (Deprotonation) HQ->Base -H+ Intermediate 8-(2-Bromoethoxy)quinoline (Free Base) Base->Intermediate SN2 Reaction DBE 1,2-Dibromoethane (Excess Electrophile) DBE->Intermediate Alkylation Acid HBr (aq) (Salt Formation) Intermediate->Acid Neutralization Product 8-(2-Bromoethoxy)quinoline Hydrobromide Acid->Product Precipitation

Fig 1: Synthesis workflow of 8-(2-Bromoethoxy)quinoline hydrobromide via SN2 alkylation.

Reactivity Profile & Downstream Applications

The strategic value of this compound lies in its capacity for downstream functionalization, serving as a linchpin in both drug design and materials engineering.

Application A: Click Chemistry Precursor in Drug Development

The primary bromide is readily displaced by the azide anion (N₃⁻) to form 8-(2-azidoethoxy)quinoline. This azide is a cornerstone for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. Researchers have utilized this exact pathway to synthesize 8-hydroxyquinoline glycoconjugates ()[3][4]. By linking the quinoline scaffold to sugar derivatives via a 1,2,3-triazole ring, the resulting conjugates exhibit enhanced bioavailability, selective transport into cancer cells via GLUT transporters, and potent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT 116) cell lines[3][4].

Protocol 2: Downstream Azidation for Click Chemistry

  • Nucleophilic Substitution: Dissolve 8-(2-bromoethoxy)quinoline hydrobromide in anhydrous DMF. Add 1.2 equivalents of an organic base (e.g., N,N-Diisopropylethylamine, DIPEA) to neutralize the hydrobromide salt, releasing the free base. Add 1.5 equivalents of sodium azide (NaN₃)[5].

    • Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it neutralizes the HBr without competing with the azide for the electrophilic carbon.

  • Thermal Activation: Stir the reaction mixture at 50°C for 8 hours[5].

    • Causality: The primary alkyl bromide is highly reactive, but mild heating ensures quantitative conversion to the azide while preventing thermal degradation of the quinoline core.

    • Self-Validation: Monitor via IR spectroscopy of an evaporated aliquot; the appearance of a strong, sharp azide stretching band at

      
       confirms successful substitution.
      
Application B: Materials Science & Corrosion Inhibition

Beyond pharmaceuticals, 8-(n-bromoalkoxy)quinoline derivatives are deployed as highly effective corrosion inhibitors for mild steel in acidic environments (e.g., 1.0 M HCl) ()[6]. The quinoline nitrogen and the aromatic


-system facilitate strong physical adsorption onto the metal surface, forming a protective hydrophobic monolayer that blocks the attack of corrosive hydronium ions[6].

ReactivityPathways Core 8-(2-Bromoethoxy)quinoline Hydrobromide Azide Azidation (NaN3) Yields Click Precursor Core->Azide SN2 Displacement Amine Amination (R-NH2) Yields Receptor Ligands Core->Amine SN2 Displacement Metal Surface Adsorption Corrosion Inhibition Core->Metal N-Heterocycle Coordination

Fig 2: Downstream reactivity pathways exploiting the bromoethyl electrophile and quinoline core.

Handling, Stability, and E-H-S (Environment, Health, and Safety)

As an active alkylating agent, 8-(2-bromoethoxy)quinoline hydrobromide poses specific health hazards and requires stringent laboratory controls:

  • Toxicity Profile: Alkyl bromides are potential skin sensitizers, respiratory irritants, and suspected genotoxins due to their ability to alkylate biological nucleophiles (e.g., DNA, proteins). It must be handled within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Storage Protocol: The compound must be stored sealed at 2-8°C in a dry, dark environment[1]. Exposure to ambient moisture can lead to the slow hydrolysis of the alkyl bromide into an alcohol, while ambient light may induce photolytic degradation of the quinoline core.

References

  • Krawczyk, M., et al. "8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity of the Obtained Compounds." Molecules 2019, 24(22), 4181. URL:[Link]

  • Centre d'Etudes Doctorales, Université Ibn Tofail. "Étude de l'inhibition de la corrosion par des dérivés de quinoléine." UIT Thesis Repository, 2023. URL: [Link]

Sources

The Ascendance of Halo-Substituted Quinoline Ethers: A Technical Guide to Their History, Synthesis, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone of medicinal chemistry. Its journey from a coal tar byproduct to a privileged structure in modern drug discovery is a testament to its remarkable versatility. The strategic introduction of halogen atoms and ether linkages to this core has unlocked a new dimension of therapeutic potential, giving rise to a class of compounds with profound biological activities. This in-depth technical guide provides a comprehensive exploration of the history, discovery, synthesis, and applications of halo-substituted quinoline ethers, offering field-proven insights for researchers and drug development professionals.

A Legacy of Discovery: From Quinine to Kinase Inhibitors

The story of quinoline in medicine begins with the isolation of quinine from the bark of the Cinchona tree, a breakthrough in the treatment of malaria.[1] This natural product served as the blueprint for the development of synthetic antimalarials, most notably the halo-substituted quinoline, chloroquine, synthesized in 1934.[2][3][4] The introduction of a chlorine atom at the 7-position of the quinoline ring was a pivotal moment, demonstrating that halogenation could significantly enhance therapeutic efficacy.[1]

The success of chloroquine spurred further exploration of halogenated quinolines, leading to the discovery of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7] The subsequent incorporation of ether functionalities further expanded the chemical space and biological reach of this compound class, paving the way for the development of highly targeted therapies, including potent kinase inhibitors that are now at the forefront of cancer treatment.[8]

The Synthetic Arsenal: Constructing the Halo-Substituted Quinoline Ether Core

The synthesis of halo-substituted quinoline ethers is a multi-step process that relies on a combination of classical named reactions and modern synthetic methodologies. The construction of the core quinoline scaffold is typically achieved through well-established methods such as the Gould-Jacobs and Friedländer reactions, followed by the introduction of the ether linkage, often via a Williamson ether synthesis.

Building the Quinoline Core: Gould-Jacobs and Friedländer Reactions

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[5][9] The use of halogen-substituted anilines allows for the direct incorporation of halogens into the quinoline ring.

Step 1: Condensation of 4-Bromoaniline with Meldrum's Acid Derivative

  • In a round-bottom flask under a nitrogen atmosphere, dissolve Meldrum's acid (1.5 eq) in trimethyl orthoformate.

  • Slowly add a solution of 4-bromoaniline (1.0 eq) in trimethyl orthoformate dropwise to the reaction mixture.

  • Heat the mixture at reflux for 2 hours.

  • Remove the solvent under reduced pressure.

  • Add hexane to the residue and filter the resulting solid. Wash the solid with hexane and dry to obtain the intermediate, 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione.

Step 2: Thermal Cyclization

  • Preheat diphenyl ether to 245 °C in a suitable reaction vessel with vigorous stirring.

  • Add the intermediate from Step 1 portion-wise to the hot diphenyl ether.

  • After the addition is complete, heat the reaction mixture at 250 °C for 15 minutes.

  • Cool the mixture to room temperature to allow the product to precipitate.

  • Dilute the mixture with hexane and filter the solid. Wash the collected solid with hexane and a 30% ether/hexane mixture.

  • The crude product can be purified by silica gel column chromatography to yield 6-bromo-4-hydroxyquinoline.

The Friedländer synthesis provides an alternative route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11] This method is particularly versatile for creating a wide range of substitution patterns on the quinoline core.

  • To a solution of a halo-substituted 2-aminoaryl ketone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), add a ketone with an α-methylene group (1.1 eq).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship of Quinoline Synthesis

Core Quinoline Synthesis Pathways cluster_GouldJacobs Gould-Jacobs Reaction cluster_Friedlander Friedländer Synthesis Aniline Aniline Condensation Condensation Aniline->Condensation + Diethyl ethoxymethylenemalonate Intermediate Intermediate Condensation->Intermediate Anilidomethylenemalonate Cyclization Cyclization Intermediate->Cyclization High Temperature Hydroxyquinoline Hydroxyquinoline Cyclization->Hydroxyquinoline 4-Hydroxyquinoline Chlorination Chlorination Hydroxyquinoline->Chlorination e.g., POCl₃ AminoarylKetone 2-Aminoaryl Aldehyde/Ketone Condensation_F Condensation_F AminoarylKetone->Condensation_F + MethyleneKetone Ketone with α-methylene MethyleneKetone->Condensation_F SubstitutedQuinoline SubstitutedQuinoline Condensation_F->SubstitutedQuinoline Acid/Base Catalyst Further_Functionalization Further_Functionalization SubstitutedQuinoline->Further_Functionalization e.g., Halogenation Halo_Quinoline_Core Halo_Quinoline_Core Chlorination->Halo_Quinoline_Core Further_Functionalization->Halo_Quinoline_Core General Workflow for Halo-Substituted Quinoline Ether Synthesis Start Start with Halo-Substituted Aniline or Aminoaryl Ketone Quinoline_Core Quinoline Core Synthesis (Gould-Jacobs or Friedländer) Start->Quinoline_Core Chlorination Chlorination/Halogenation (if necessary) Quinoline_Core->Chlorination Etherification Williamson Ether Synthesis (with desired alcohol/phenol) Chlorination->Etherification Purification Purification (Column Chromatography) Etherification->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Final Halo-Substituted Quinoline Ether Characterization->Final_Product

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of 8-(2-Bromoethoxy)quinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the conversion of 8-(2-Bromoethoxy)quinoline free base to its hydrobromide salt. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes safety, efficiency, and the production of a high-purity final product, supported by in-depth explanations of the experimental choices and references to authoritative sources.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties[1][2][3]. The conversion of a free base form of a quinoline derivative to a salt, such as a hydrobromide, is a common and crucial step in drug development. Salt formation can significantly improve a compound's stability, solubility, and bioavailability, making it more suitable for pharmaceutical formulations.

8-(2-Bromoethoxy)quinoline is a valuable intermediate in the synthesis of various biologically active molecules. Its hydrobromide salt offers potential advantages in handling and formulation. This protocol outlines a robust and reproducible method for the preparation of 8-(2-Bromoethoxy)quinoline hydrobromide from its corresponding free base.

Chemical and Physical Properties

A thorough understanding of the properties of both the starting material and the final product is essential for a successful synthesis.

Property8-(2-Bromoethoxy)quinoline (Free Base)8-(2-Bromoethoxy)quinoline Hydrobromide
Molecular Formula C₁₁H₁₀BrNOC₁₁H₁₁Br₂NO[4]
Molecular Weight 252.11 g/mol 333.02 g/mol [4]
Appearance Likely a solid or oil (not specified in results)White to pale yellow powder
Purity ≥95% (typical for starting material)≥95%[4]
Storage Store in a cool, dry, well-ventilated area.Sealed in dry, 2-8°C[4]

Safety and Handling Precautions

Warning: 8-(2-Bromoethoxy)quinoline hydrobromide is classified as a hazardous substance. The free base should be handled with similar precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Hazard Statements for the Hydrobromide Salt:

  • H315: Causes skin irritation[5].

  • H319: Causes serious eye irritation[5].

  • H335: May cause respiratory irritation[5].

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5].

  • P264: Wash skin thoroughly after handling[5].

  • P271: Use only outdoors or in a well-ventilated area[5].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[5].

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water[5].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

For detailed safety information, consult the Safety Data Sheet (SDS) for 8-(2-Bromoethoxy)quinoline hydrobromide[5].

Experimental Protocol: Conversion of Free Base to Hydrobromide Salt

This protocol is based on the general principle of acid-base neutralization, where the basic nitrogen atom of the quinoline ring reacts with hydrobromic acid to form the corresponding ammonium salt[6].

Reagents and Equipment
Reagent/EquipmentSpecification
8-(2-Bromoethoxy)quinoline free base≥95% purity
Diethyl ether (Et₂O)Anhydrous
Hydrobromic acid (HBr)48% aqueous solution or HBr in acetic acid
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Buchner funnel and filter paper
Vacuum flask
pH paper or pH meter
Rotary evaporator
Drying oven or vacuum desiccator
Step-by-Step Procedure
  • Dissolution of the Free Base:

    • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 8-(2-Bromoethoxy)quinoline free base in a minimal amount of anhydrous diethyl ether. The use of an anhydrous solvent is crucial to prevent the introduction of excess water, which can affect the precipitation and purity of the final product.

    • Stir the solution at room temperature using a magnetic stirrer until the free base is completely dissolved.

  • Preparation for Acid Addition:

    • Cool the ethereal solution of the free base in an ice bath to 0-5 °C. This is an exothermic reaction, and cooling helps to control the reaction rate and prevent potential side reactions.

  • Addition of Hydrobromic Acid:

    • Slowly add 1.0 to 1.1 equivalents of hydrobromic acid (either a 48% aqueous solution or HBr in acetic acid) dropwise to the cooled, stirring solution using a dropping funnel. The slight excess of acid ensures complete conversion of the free base.

    • Rationale for Acid Choice: While HBr gas dissolved in an organic solvent is ideal to minimize water content, a 48% aqueous solution is more common and generally acceptable. If using the aqueous solution, be prepared for a potentially less crystalline precipitate. HBr in acetic acid is another excellent alternative.

  • Precipitation of the Hydrobromide Salt:

    • As the hydrobromic acid is added, the 8-(2-Bromoethoxy)quinoline hydrobromide salt will precipitate out of the diethyl ether solution as a solid. Quinoline and its derivatives are known to form salts with strong acids[6].

    • Continue stirring the mixture in the ice bath for an additional 30-60 minutes after the acid addition is complete to ensure maximum precipitation.

  • Isolation of the Product:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or other impurities. The use of a cold solvent minimizes the loss of the product due to dissolution.

  • Drying the Product:

    • Dry the collected solid under vacuum, either in a vacuum desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C), until a constant weight is achieved. This removes any residual solvent.

Workflow Diagram

Conversion_Workflow A 1. Dissolve Free Base in Anhydrous Et₂O B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add HBr (1.0-1.1 eq) Dropwise B->C D 4. Stir for 30-60 min (Precipitation) C->D E 5. Vacuum Filter and Wash with Cold Et₂O D->E F 6. Dry Product Under Vacuum E->F G Purified Hydrobromide Salt F->G

Caption: Workflow for the conversion of 8-(2-Bromoethoxy)quinoline free base to its hydrobromide salt.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 8-(2-Bromoethoxy)quinoline hydrobromide, the following analytical techniques are recommended:

  • Melting Point: The hydrobromide salt should have a distinct and sharp melting point, which can be compared to literature values if available.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the compound. The spectra should be consistent with the expected structure of 8-(2-Bromoethoxy)quinoline hydrobromide.

  • FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify the presence of key functional groups and the formation of the ammonium salt.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, Br) in the sample, which can be compared to the calculated theoretical values for C₁₁H₁₁Br₂NO.

Troubleshooting

IssuePossible CauseSolution
Oily or Gummy Precipitate Presence of excess water or impurities.Try using HBr in an anhydrous solvent. If an oil forms, attempt to triturate with fresh, cold diethyl ether to induce crystallization.
Low Yield Incomplete precipitation or loss of product during washing.Ensure the reaction mixture is sufficiently cooled and stirred. Use minimal amounts of cold solvent for washing.
Product is not forming a precipitate The free base is not sufficiently basic to be protonated by HBr, or the salt is soluble in the chosen solvent.Confirm the identity of the starting material. Try a different, less polar solvent for the precipitation.

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the conversion of 8-(2-Bromoethoxy)quinoline free base to its hydrobromide salt. By following these steps and adhering to the safety precautions, researchers can efficiently produce this valuable compound in high purity for further applications in drug discovery and development.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • SAFETY DATA SHEET - MilliporeSigma. (2025). MilliporeSigma. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009). Thermo Fisher Scientific. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2011). Journal of Chemical Education. [Link]

  • 8-(2-bromoethoxy)quinoline hydrobromide | 1334149-03-9. MilliporeSigma. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules. [Link]

  • Safety Data Sheet: quinoline. (2021). Chemos GmbH & Co.KG. [Link]

  • Chemical Properties of Quinoline, 8-bromo- (CAS 16567-18-3). Cheméo. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Infectious Diseases. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. (2016). ResearchGate. [Link]

  • Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. (2009). The Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. (2025). Molecules. [Link]

  • Photo physical properties of 8-hydroxy quinoline. (2005). Indian Journal of Chemistry. [Link]

  • 8-Ethoxyquinoline. PubChem. [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 8-(2-Bromoethoxy)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: Accelerating Quinoline Derivative Synthesis with Microwave Technology

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of therapeutic activities, including anticancer, antimalarial, and antibacterial properties.[1] The functionalization of the quinoline ring is a critical step in the development of new drug candidates. The synthesis of 8-(2-Bromoethoxy)quinoline, a key intermediate for further elaboration, has traditionally been accomplished through conventional heating methods. However, these methods often necessitate long reaction times and can lead to the formation of impurities.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages in terms of reduced reaction times, increased yields, and improved product purity.[2][3] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating that minimizes thermal gradients and side product formation.[1] This application note provides a detailed protocol for the microwave-assisted synthesis of 8-(2-Bromoethoxy)quinoline via a Williamson ether synthesis, a comparative analysis with conventional heating methods, and comprehensive characterization data.

The Underlying Chemistry: Microwave-Enhanced Williamson Ether Synthesis

The synthesis of 8-(2-Bromoethoxy)quinoline from 8-hydroxyquinoline and 1,2-dibromoethane is a classic Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion of 8-hydroxyquinoline, generated in situ by a base, acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.

Microwave irradiation accelerates this process by efficiently overcoming the activation energy of the reaction. The polar nature of the reactants and the ionic intermediates allows for strong coupling with the microwave field, leading to a rapid increase in temperature and a significant rate enhancement.

Reaction Workflow

cluster_prep Reactant Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up and Purification cluster_analysis Characterization 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction Mixture Reaction Mixture 8-Hydroxyquinoline->Reaction Mixture 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Microwave Reactor Microwave Reactor Quench Reaction Quench Reaction Microwave Reactor->Quench Reaction Reaction Mixture->Microwave Reactor Irradiation Extraction Extraction Quench Reaction->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product Product Column Chromatography->Product NMR Spectroscopy NMR Spectroscopy Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Product->Mass Spectrometry

Figure 1: A generalized workflow for the microwave-assisted synthesis of 8-(2-Bromoethoxy)quinoline.

Comparative Performance: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with conventional heating methods for similar O-alkylation reactions of phenolic compounds.

ParameterMicrowave-Assisted SynthesisConventional HeatingReference
Reaction Time 5 - 15 minutes4 - 24 hours[4][5]
Yield 85 - 95%60 - 75%[4][6]
Energy Consumption Significantly LowerHigher[2]
Byproduct Formation MinimizedMore prevalent[1]

Table 1: A comparative overview of microwave-assisted versus conventional heating for the O-alkylation of phenolic compounds.

Detailed Experimental Protocols

Materials and Equipment
  • 8-Hydroxyquinoline (99%)

  • 1,2-Dibromoethane (99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Microwave synthesis reactor (e.g., Biotage® Initiator+, CEM Discover SP)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

Safety Precautions
  • 1,2-Dibromoethane is toxic, a suspected carcinogen, and an environmental hazard. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 8-Hydroxyquinoline is harmful if swallowed and can cause serious eye damage.[7] Avoid inhalation and contact with skin and eyes.

  • Microwave reactors can generate high pressures and temperatures. Ensure the reaction vessel is properly sealed and do not exceed the recommended volume and pressure limits of the instrument.

Microwave-Assisted Synthesis Protocol

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 8-hydroxyquinoline (1.0 mmol, 145.2 mg), anhydrous potassium carbonate (2.0 mmol, 276.4 mg), and anhydrous DMF (5 mL).

  • Add 1,2-dibromoethane (3.0 mmol, 0.26 mL) to the vial.

  • Seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes with a power of 100 W. The reaction should be monitored for pressure, which should not exceed 15 bar.

  • Work-up: After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent to afford 8-(2-bromoethoxy)quinoline as a solid.

Conventional Heating Protocol (for comparison)

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-hydroxyquinoline (1.0 mmol, 145.2 mg), anhydrous potassium carbonate (2.0 mmol, 276.4 mg), and anhydrous DMF (15 mL).

  • Add 1,2-dibromoethane (3.0 mmol, 0.26 mL) to the flask.

  • Heating: Heat the reaction mixture to 80 °C with constant stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Follow steps 5-10 of the microwave-assisted synthesis protocol.

Characterization of 8-(2-Bromoethoxy)quinoline

The identity and purity of the synthesized 8-(2-Bromoethoxy)quinoline can be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show characteristic signals for the quinoline ring protons in the aromatic region (δ 7.0-9.0 ppm). The ethoxy protons will appear as two triplets in the aliphatic region, with the methylene group attached to the oxygen resonating around δ 4.4-4.6 ppm and the methylene group attached to the bromine at approximately δ 3.7-3.9 ppm.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The spectrum will display signals for the nine carbons of the quinoline ring in the aromatic region (δ 110-160 ppm) and two signals in the aliphatic region for the ethoxy carbons. The carbon attached to the oxygen is expected around δ 68-70 ppm, and the carbon attached to the bromine around δ 28-30 ppm.

Mass Spectrometry (MS)

The mass spectrum should exhibit the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). For 8-(2-Bromoethoxy)quinoline (C₁₁H₁₀BrNO), the expected m/z values would be approximately 250.99 and 252.99.

Mechanism of Microwave Enhancement

The significant rate enhancement observed in the microwave-assisted Williamson ether synthesis is attributed to a combination of thermal and non-thermal effects.

Mechanism Visualization

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Product Formation cluster_3 Microwave Effect 8-Hydroxyquinoline Quinolin-8-olate 8-Hydroxyquinoline->Quinolin-8-olate -H+ Base (K2CO3) Base (K2CO3) Transition State [Transition State]‡ Quinolin-8-olate->Transition State + 1,2-Dibromoethane 8-(2-Bromoethoxy)quinoline Transition State->8-(2-Bromoethoxy)quinoline - Br- Microwave Irradiation Microwave Irradiation Microwave Irradiation->Transition State Lowers Activation Energy (Efficient Heating)

Figure 2: Proposed mechanism for the microwave-assisted Williamson ether synthesis of 8-(2-Bromoethoxy)quinoline.

Conclusion

The microwave-assisted synthesis of 8-(2-Bromoethoxy)quinoline offers a rapid, efficient, and high-yielding alternative to conventional heating methods. This protocol provides a reliable and reproducible method for the synthesis of this valuable intermediate, which can be readily scaled up for applications in drug discovery and development. The significant reduction in reaction time and improved yields highlight the advantages of incorporating microwave technology into modern synthetic workflows, aligning with the principles of green chemistry by reducing energy consumption and waste generation.

References

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. (URL: [Link])

  • Huigens, R. W., et al. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm. (URL: not available)
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. (URL: not available)
  • Belferdi, F., et al. MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. (URL: not available)
  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (URL: not available)
  • Williamson ether synthesis. Wikipedia. (URL: [Link])

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (URL: [Link])

  • A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. (URL: [Link])

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: not available)
  • Microwaves Assisted Fast and Clean O-alkylation of 3-hydroxychromones in Aqueous Medium. Research India Publications. (URL: [Link])

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (URL: [Link])

  • Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. SCIRP. (URL: [Link])

  • Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. (URL: [Link])

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. (URL: [Link])

  • Quinolines and derivatives. MassBank. (URL: [Link])

Sources

Scalable synthesis methods for 8-(2-Bromoethoxy)quinoline hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Purification Protocol for 8-(2-Bromoethoxy)quinoline Hydrobromide

Introduction & Mechanistic Insights

8-(2-Bromoethoxy)quinoline hydrobromide (CAS: 1334149-03-9)[1] is a highly versatile bifunctional building block. Featuring a quinoline ring system—a privileged scaffold in medicinal chemistry—and a reactive bromoethyl ether moiety, it serves as a critical electrophile for synthesizing conjugated biological probes, antimicrobial agents, and metal-chelating active pharmaceutical ingredients (APIs)[2][3].

The Challenge of Bis-Alkylation: The primary synthetic route involves the O-alkylation of 8-hydroxyquinoline with 1,2-dibromoethane via a Williamson ether synthesis[2]. However, the intermediate product, 8-(2-bromoethoxy)quinoline (free base), is itself an active alkylating agent. If the local concentration of 1,2-dibromoethane is too low, the phenoxide anion of unreacted 8-hydroxyquinoline will attack the mono-alkylated product, yielding the undesired dimer, 1,2-bis(quinolin-8-yloxy)ethane.

Causality in Reaction Design: To engineer a self-validating, scalable system that avoids chromatographic bottlenecks, three critical parameters are optimized in this protocol:

  • Electrophile Excess: A 5-fold molar excess of 1,2-dibromoethane is utilized to enforce pseudo-first-order kinetics, statistically favoring mono-alkylation and suppressing dimer formation[2].

  • Base Selection: Potassium carbonate (K₂CO₃) is employed as a mild, non-nucleophilic base. Stronger bases (e.g., NaOH) risk hydrolyzing the dihaloalkane or inducing dehydrohalogenation to form volatile vinyl bromide[3].

  • Purification via Salt Formation: The free base of 8-(2-bromoethoxy)quinoline is a viscous oil that typically requires non-scalable silica gel chromatography for purification. By treating the crude organic extract with hydrobromic acid (HBr) in ethyl acetate, the target compound selectively precipitates as a highly pure hydrobromide salt, leaving non-basic impurities and residual 1,2-dibromoethane completely dissolved in the mother liquor[1].

Synthetic Workflow & Pathway

ChemicalPathway HQ 8-Hydroxyquinoline (Nucleophile) Intermediate 8-(2-Bromoethoxy)quinoline (Free Base) HQ->Intermediate K2CO3, MeCN Reflux, 12h DBE 1,2-Dibromoethane (Electrophile, 5 eq) DBE->Intermediate Product 8-(2-Bromoethoxy)quinoline HBr (Target Salt) Intermediate->Product HBr (33% in AcOH) EtOAc, 0 °C

Chemical synthesis pathway for 8-(2-Bromoethoxy)quinoline hydrobromide.

ProcessWorkflow Step1 1. Deprotonation Suspend 8-HQ & K2CO3 in MeCN Step2 2. Alkylation Add 1,2-dibromoethane, reflux 12h Step1->Step2 Step3 3. Filtration Remove K2CO3 & KBr salts Step2->Step3 Step4 4. Concentration Evaporate MeCN & excess electrophile Step3->Step4 Step5 5. Salt Formation Dissolve in EtOAc, add HBr/AcOH Step4->Step5 Step6 6. Isolation Filter, wash with cold EtOAc, dry under vacuum Step5->Step6

Step-by-step scalable operational workflow for synthesis and isolation.

Reagent Matrix & Quantitative Data

ReagentMW ( g/mol )EquivalentsAmount (100g Scale)Role in Protocol
8-Hydroxyquinoline 145.161.0100.0 gNucleophilic Starting Material
1,2-Dibromoethane 187.865.0647.0 g (297 mL)Alkylating Agent / Electrophile
Potassium Carbonate 138.202.0190.0 gMild Base
Acetonitrile (MeCN) 41.05-1.0 LAprotic Reaction Solvent
HBr (33% wt in AcOH) 80.911.05~126 mLSalt-forming Agent
Ethyl Acetate (EtOAc) 88.11-1.5 LCrystallization Solvent

Step-by-Step Scalable Protocol

Phase 1: Alkylation (Reaction)

  • Preparation: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe. Ensure all glassware is oven-dried to prevent water from quenching the base.

  • Deprotonation: Charge the flask with 100.0 g (0.688 mol) of 8-hydroxyquinoline and 1.0 L of anhydrous acetonitrile (MeCN). Add 190.0 g (1.37 mol) of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature (20–25 °C) for 15 minutes to initiate phenoxide formation[2].

  • Electrophile Addition: Carefully add 297 mL (3.44 mol) of 1,2-dibromoethane to the stirring mixture. (Safety Warning: 1,2-dibromoethane is highly toxic and a suspected carcinogen. Perform this step strictly inside a certified fume hood with appropriate PPE).

  • Reflux: Heat the reaction mixture to a gentle reflux (internal temperature ~80–82 °C) and maintain for 12 hours. Monitor the reaction progression via LC-MS or TLC (Hexane:EtOAc 3:1) until the 8-hydroxyquinoline starting material is fully consumed.

Phase 2: Workup & Free Base Isolation 5. Filtration: Turn off the heating mantle and allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (unreacted K₂CO₃ and the KBr byproduct). Wash the filter cake with an additional 200 mL of MeCN to ensure complete product recovery. 6. Concentration: Transfer the filtrate to a rotary evaporator. Remove the MeCN and the excess 1,2-dibromoethane under reduced pressure. Critical Step: Because 1,2-dibromoethane has a relatively high boiling point (131 °C), apply a high vacuum (<10 mbar) and a water bath temperature of 60 °C until a crude, dark brown oil (the free base) is obtained.

Phase 3: Hydrobromide Salt Crystallization 7. Dissolution: Dissolve the crude brown oil in 1.5 L of ethyl acetate (EtOAc) in a clean 3 L beaker or wide-mouth flask. 8. Precipitation: Cool the solution to 0–5 °C using an ice-water bath while stirring vigorously with a mechanical stirrer. Slowly add 126 mL of HBr (33% wt in acetic acid) dropwise over 30 minutes via an addition funnel. A pale yellow to off-white precipitate will form immediately[1]. 9. Maturation: Continue stirring the suspension at 0 °C for 2 hours to maximize the crystallization yield and allow the salt crystals to mature. 10. Isolation: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake thoroughly with cold EtOAc (2 × 200 mL) followed by cold diethyl ether (200 mL) to wash away residual acetic acid, unreacted 1,2-dibromoethane, and organic impurities. 11. Drying: Transfer the solid to a vacuum oven and dry at 45 °C for 12 hours. This affords 8-(2-bromoethoxy)quinoline hydrobromide as a highly pure crystalline solid.

Analytical Validation & Troubleshooting

Self-Validating Analytical Markers:

  • Mass Spectrometry (ESI-MS): The free base should exhibit a characteristic 1:1 isotopic doublet at m/z 252.0 and 254.0 [M+H]⁺, confirming the presence of a single bromine atom[3].

  • ¹H NMR (DMSO-d₆, 400 MHz): Look for the diagnostic aliphatic triplets at approximately δ 4.50 (t, 2H, -O-CH₂-) and δ 3.90 (t, 2H, -CH₂-Br). The quinoline aromatic protons will appear between δ 7.40 and 9.00. A broad downfield singlet indicates the exchangeable proton of the hydrobromide salt.

Troubleshooting Common Deviations:

  • High Dimer Impurity (m/z 317 [M+H]⁺): This indicates bis-alkylation (1,2-bis(quinolin-8-yloxy)ethane). Causality: The local concentration of 1,2-dibromoethane was too low during the reaction. Correction: Ensure vigorous mechanical stirring and strictly maintain the 5.0 equivalent excess of the electrophile.

  • Incomplete Conversion: Significant unreacted 8-hydroxyquinoline remains after 12 hours. Causality: The K₂CO₃ was likely hydrated, quenching the basicity, or the solvent was wet. Correction: Always use oven-dried K₂CO₃ and anhydrous MeCN.

References[1] ChemScene. 8-(2-Bromoethoxy)quinoline hydrobromide (CAS 1334149-03-9) Product Information. ChemScene.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVfAqVlLirVVq1VJVxd9A9IyEQG-4mJVIdcEPt977pev7I2cEdODyCyjMuPItYAezMGfi-R-goFsYMJhZtC6HhaXMd_dSj801B4fNfX-jbIqheEQwXHDc9FnQm3h7r13-gUFKz0MvlwdrGQKamIQ==[2] Krawczyk, M., & Pastuch-Gawołek, G. (2019). 8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity of the Obtained Compounds. Molecules (MDPI).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFueqaLr2LWNhAtegB3qZ3pkOQbxmR89CYAxGKzpP62yW5HU0LtcgeaCM5e33K08TficFjJwgr_4Dax88QuRQDUGx6R6MMCRl6GjjRIRKEQAPAvcsEegsOmWPZxjGtZmsrERWVF[3] Abdelmajeid, A., et al. (2016). Synthesis and Investigation of Mass Spectra and Antimicrobial Activity of Some Azoles and Azines Based on (QUINOLINE-8-YLOXY) AC. Natural Sciences Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2NznyeE1LM8MkZ_s9Tj-XpJz-qMLcba7o-pVzd1Utim7cK1gzz8PPjqZTZbcG4yAVWKnL1T6x3_mvya0Z2VXV_-E8Nmp8KNX-SLJ6eSuAgn2xzCO-dYRmWJf6Q_5X911gRf-QJMQ5FAEHnBgru7ua_qVfEGACoQ==

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Dimerization in Quinoline Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on minimizing the formation of dimerization byproducts. Our goal is to provide you with the expertise and practical insights needed to enhance your reaction yields and product purity.

Introduction: The Challenge of Dimerization

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities.[1][2][3] The synthesis of quinoline ethers, often achieved through cross-coupling reactions such as the Buchwald-Hartwig amination or Ullmann condensation, is a critical step in the development of novel compounds.[4][5][6] However, a common and often frustrating side reaction is the formation of dimers, which can significantly reduce the yield of the desired ether product and complicate purification.

This guide will delve into the mechanistic origins of dimerization and provide actionable strategies to mitigate this unwanted side reaction. We will explore the critical roles of ligands, bases, temperature, and solvent in directing the reaction pathway towards the desired C-O bond formation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during quinoline ether synthesis.

Q1: What are the primary causes of dimer formation in my quinoline ether synthesis?

Dimerization in quinoline ether synthesis typically arises from two main competing reaction pathways:

  • Homocoupling of the Quinoline Halide: In transition metal-catalyzed reactions, such as those employing palladium or copper, the organometallic intermediate can react with another molecule of the starting quinoline halide instead of the desired alcohol or phenol. This is particularly prevalent at higher temperatures or with less effective ligands that do not sufficiently stabilize the catalytic species.

  • Oxidative Dimerization: In some cases, especially with electron-rich quinolines or under aerobic conditions, oxidative homocoupling can occur, leading to the formation of a bi-quinoline species.[7]

Q2: How does the choice of catalyst and ligand impact dimerization?

The catalyst and ligand system is arguably the most critical factor in controlling the selectivity of the reaction.

  • Palladium Catalysts (Buchwald-Hartwig type reactions): Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are designed to promote the reductive elimination step that forms the desired C-O bond, while sterically hindering the approach of a second quinoline halide molecule, thus suppressing dimerization.[8][9][10] The choice of ligand can be tailored to the specific substrates being used.[9][10]

  • Copper Catalysts (Ullmann type reactions): Traditional Ullmann conditions often require high temperatures and stoichiometric copper, which can favor dimerization.[4][6] Modern protocols utilize soluble copper catalysts with ligands like diamines or acetylacetonates, which allow for milder reaction conditions and improved selectivity.[4]

Q3: Can the reaction base influence the formation of dimers?

Yes, the choice of base is crucial. A strong, non-nucleophilic base is generally preferred to deprotonate the alcohol or phenol without competing in the coupling reaction. The base can also influence the aggregation state and reactivity of the catalyst. For instance, in Buchwald-Hartwig reactions, bases like cesium carbonate or potassium phosphate are often effective.[11][12]

Q4: What is the role of temperature and solvent in minimizing dimerization?

  • Temperature: Higher temperatures can accelerate the rate of dimerization.[7][13] It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired etherification.

  • Solvent: The solvent can affect the solubility of the reactants and catalyst, as well as the stability of the catalytic intermediates. High-boiling, inert solvents like diphenyl ether or mineral oil are sometimes used in classical methods, but modern catalytic systems often perform well in more common solvents like toluene, dioxane, or DMF.[14] The key is to choose a solvent that is compatible with the chosen catalyst system and reaction temperature.

Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic approach to troubleshooting common issues related to dimerization in quinoline ether synthesis.

Problem Potential Causes Solutions
High percentage of dimer in the final product 1. Suboptimal Ligand Choice: The ligand may not be effectively promoting reductive elimination of the ether or suppressing homocoupling. 2. Incorrect Catalyst Loading: Too high or too low a catalyst concentration can lead to side reactions. 3. Reaction Temperature is Too High: Elevated temperatures can favor the dimerization pathway.[13] 4. Presence of Oxygen: For some catalytic systems, oxygen can promote oxidative dimerization.[7]1. Screen Different Ligands: For palladium-catalyzed reactions, try a range of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[8][15] For copper-catalyzed reactions, consider using diamine or other chelating ligands. 2. Optimize Catalyst Loading: Perform a series of small-scale reactions to determine the optimal catalyst concentration. 3. Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[13] 4. Degas Solvents and Use an Inert Atmosphere: Purge solvents with nitrogen or argon and maintain the reaction under an inert atmosphere.[7]
Low or no yield of the desired ether, with significant starting material remaining 1. Inactive Catalyst: The catalyst may have decomposed or was not properly activated. 2. Insufficiently Strong Base: The base may not be strong enough to deprotonate the alcohol or phenol. 3. Poor Solvent Choice: The reactants or catalyst may not be sufficiently soluble in the chosen solvent.1. Use a Pre-catalyst or Freshly Prepared Catalyst: Ensure the catalyst is active. Some palladium pre-catalysts are commercially available and offer improved stability and activity.[10] 2. Select a Stronger Base: Consider using a stronger, non-nucleophilic base such as K₃PO₄ or LiHMDS, depending on the reaction.[12][15] 3. Change the Solvent: Try a different solvent or a solvent mixture to improve solubility.
Formation of multiple unidentified byproducts 1. Decomposition of Starting Materials or Product: The reaction conditions may be too harsh. 2. Competing Side Reactions: Besides dimerization, other side reactions like reduction of the quinoline ring or reaction with the solvent may be occurring.1. Milder Reaction Conditions: Explore milder catalytic systems that operate at lower temperatures. 2. Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the byproducts. This can provide valuable mechanistic insights and help in optimizing the reaction conditions.

Experimental Protocols: A Starting Point for Optimization

The following are generalized protocols for common quinoline ether synthesis methods. These should be considered as starting points and may require optimization for your specific substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Etherification

This protocol is adapted from general procedures for Buchwald-Hartwig C-O coupling.[16]

Materials:

  • Quinoline halide (1.0 equiv)

  • Alcohol or phenol (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the quinoline halide, alcohol or phenol, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.

  • Add the catalyst/ligand solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Ullmann Etherification

This protocol is a modified version of the classical Ullmann condensation, employing a soluble copper catalyst.[4]

Materials:

  • Quinoline halide (1.0 equiv)

  • Alcohol or phenol (1.5-2.0 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, high-boiling solvent (e.g., DMF, NMP)

Procedure:

  • To an oven-dried reaction vessel, add the quinoline halide, alcohol or phenol, CuI, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent.

  • Filter the mixture to remove insoluble salts.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired etherification pathway versus the undesired dimerization pathway in a palladium-catalyzed cross-coupling reaction.

G cluster_0 Desired Etherification Pathway cluster_1 Undesired Dimerization Pathway A Pd(0)L_n B Oxidative Addition A->B Qu-X C [Qu-Pd(II)-X]L_n B->C D Ligand Exchange (ROH, Base) C->D H [Qu-Pd(II)-X]L_n E [Qu-Pd(II)-OR]L_n D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Quinoline Ether F->G I Reaction with second Qu-X H->I J [Qu-Pd(IV)-Qu]X_2L_n or Transmetalation-like I->J K Reductive Elimination J->K K->A Regenerates Catalyst L Quinoline Dimer K->L

Caption: Competing pathways in Pd-catalyzed quinoline ether synthesis.

The key to minimizing dimerization lies in promoting the rate of the desired catalytic cycle (left) over the undesired homocoupling pathway (right). This is achieved by carefully selecting the reaction conditions as outlined in this guide.

References

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  • MDPI. (2025).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
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  • RSC. (n.d.).
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  • Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF. Slideshare.
  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
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  • Wikipedia. (n.d.).
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  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr)
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  • SynArchive. (n.d.).
  • Macmillan Group. (2002). Buchwald-Hartwig Chemistry. Macmillan Group.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • PMC - NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH.
  • Entegris. (n.d.). Buchwald Ligands Review. Entegris.
  • Xingwei Li. (2024).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • BYJU'S. (2022).
  • ResearchGate. (n.d.). The Ullmann Ether Condensation.
  • Chemistry Steps. (2021).
  • RSC Publishing. (2021). A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • ACS Publications. (2013).
  • Chemistry LibreTexts. (2022). 16.
  • PMC. (n.d.). A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A. PMC.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Frontiers. (n.d.).

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Technical Support Center: Managing Thermal Instability of Bromoethoxy Quinolines During Drying

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling bromoethoxy quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the thermal lability of these compounds during the critical drying phase of manufacturing and experimentation. Our goal is to provide you with the causal understanding and practical, field-proven protocols necessary to ensure the stability, purity, and potency of your active pharmaceutical ingredient (API).

Section 1: Understanding the Instability - The "Why"

A thorough understanding of the degradation pathway is the first step toward prevention. This section addresses the fundamental reasons behind the thermal instability of bromoethoxy quinolines.

Frequently Asked Questions (FAQs)

Q1: What makes bromoethoxy quinolines thermally unstable?

A: The primary mechanism of thermal degradation for ethoxy-substituted quinolines is the pyrolytic elimination of an ethylene molecule from the ethoxy group.[1][2] This unimolecular reaction proceeds through a six-membered transition state, resulting in the formation of a more stable bromo-quinolone or bromo-hydroxyquinoline tautomer.[1][2] Elevated temperatures provide the activation energy required for this decomposition pathway, leading to impurity generation and a loss of the desired API. The presence of the bromine atom on the quinoline ring can also influence the molecule's electronic properties and overall stability.

Q2: What are the common signs of product degradation during drying?

A: Degradation can manifest in several ways. Visually, you may observe:

  • Discoloration: A shift from a white or off-white powder to yellow or brown is a classic indicator of quinoline degradation.[3]

  • Change in Physical State: Oiling out, melting, or clumping below the expected melting point can indicate the formation of lower-melting point impurities or eutectic mixtures.

  • Inconsistent Analytical Results: A loss of potency or the appearance of new, unidentified peaks in analytical tests like HPLC are definitive signs of degradation.[3]

It is critical to not rely solely on visual cues. Always confirm the purity and identity of your final product using validated analytical methods.

Section 2: Proactive Strategies for Safe and Effective Drying

The core principle for drying thermally labile compounds is to remove solvents at the lowest feasible temperature for the shortest possible time.[4][5] The choice of drying method is paramount and depends on the solvent system, the scale of your operation, and the desired final characteristics of the API.

Workflow: Selecting the Optimal Drying Method

This decision tree provides a logical pathway for choosing the most appropriate drying technique for your bromoethoxy quinoline compound.

Drying_Method_Selection start Start: Wet API Cake (Bromoethoxy Quinoline) solvent_q Primary Solvent System? start->solvent_q aqueous_node Aqueous-based (e.g., water, buffers) solvent_q->aqueous_node Aqueous organic_node Organic Solvent-based solvent_q->organic_node Organic lyophilization Recommended Method: Lyophilization (Freeze-Drying) aqueous_node->lyophilization scale_q Production Scale? organic_node->scale_q validation Post-Drying Validation: HPLC Purity, Residual Solvents (GC), Karl Fischer (Water) lyophilization->validation lab_scale Lab / Kilo-Lab Scale (< 5 kg) scale_q->lab_scale Small pilot_scale Pilot / Commercial Scale (> 5 kg) scale_q->pilot_scale Large vacuum_drying Recommended Method: Low-Temp Vacuum Drying lab_scale->vacuum_drying fbd Recommended Method: Fluidized Bed Drying (FBD) (with low inlet temp) pilot_scale->fbd vacuum_drying->validation fbd->validation

Caption: Decision tree for selecting a drying method.

Comparison of Recommended Drying Technologies
FeatureLyophilization (Freeze-Drying)Low-Temperature Vacuum DryingFluidized Bed Drying (FBD)
Operating Principle Solvent removal via sublimation from a frozen state under deep vacuum.Solvent removal via evaporation at reduced pressure, lowering the boiling point.[6]Particles are suspended (fluidized) in a stream of temperature-controlled air or nitrogen.[7][8]
Typical Temperature -40°C to 20°C25°C to 45°C35°C to 50°C (Inlet Air Temp)
Key Advantage Ultimate protection against thermal degradation; ideal for the most sensitive compounds.[9][10]Good balance of efficiency and thermal protection; widely accessible equipment.[5]Rapid and uniform drying; suitable for large volumes.[7][11]
Primary Limitation Long cycle times; high capital and operational cost; not suitable for all organic solvents.[12]Potential for hot spots if not controlled; slower than FBD.Higher risk of particle attrition; requires careful control of air temperature to avoid degradation.[8]
Best Suited For Aqueous-based formulations; highly unstable APIs; early-stage development.[13][14]Small to medium batches with organic solvents.Large-scale manufacturing of moderately stable powders.[15]
Experimental Protocols
Protocol 1: Lyophilization (Freeze-Drying)

This protocol is the gold standard for preserving the integrity of highly thermolabile bromoethoxy quinolines, particularly from aqueous solutions.

  • Pre-Freezing:

    • Dissolve or suspend the wet API cake in a suitable solvent system (primarily water).

    • Distribute the solution into lyophilizer trays, ensuring a uniform thickness (typically 1-2 cm).

    • Load the trays onto the lyophilizer shelves and cool them at a controlled rate (e.g., 1°C/minute) to below the eutectic point of the formulation (typically -40°C or lower). Hold for at least 2 hours to ensure complete solidification.

  • Primary Drying (Sublimation):

    • Initiate the vacuum, reducing the chamber pressure to below 200 mTorr.

    • Once the vacuum is stable, slowly raise the shelf temperature to between -20°C and -10°C. The goal is to provide just enough energy for the ice to sublimate into vapor without melting the product.

    • Hold these conditions until the bulk of the ice has sublimated. This can be monitored by pressure and temperature sensors.

  • Secondary Drying (Desorption):

    • Gradually increase the shelf temperature to a final, low temperature (e.g., 20-25°C) while maintaining a deep vacuum.

    • This step removes residual, bound water molecules. Hold until the product temperature stabilizes and matches the shelf temperature.

  • Cycle Completion:

    • Break the vacuum with a dry inert gas, such as nitrogen.

    • Immediately unload and package the dried powder in a controlled, low-humidity environment.

Protocol 2: Low-Temperature Vacuum Drying

This is the most common method for drying APIs from organic solvents in a lab or kilo-lab setting.

  • Preparation:

    • Perform a Differential Scanning Calorimetry (DSC) analysis on the wet API cake to determine its melting point and any thermal events. Crucially, the drying temperature must be set at least 15-20°C below the lowest observed thermal event.

    • Spread the wet API cake evenly on stainless steel or glass trays. Break up any large clumps to maximize surface area.

  • Drying Cycle:

    • Load the trays into a vacuum oven with good shelf-to-tray contact for efficient heat conduction.[4]

    • Start the vacuum pump and reduce the internal pressure to below 10 mbar. A lower pressure directly corresponds to a lower solvent boiling point.[16]

    • Once the vacuum is stable, set the shelf temperature to the predetermined safe level (e.g., 35°C).

    • It is best practice to introduce a slow, controlled bleed of dry nitrogen into the oven. This "purging" helps to sweep solvent vapors away from the product surface, accelerating the drying process.

  • Monitoring and Completion:

    • Dry for a predetermined time (e.g., 24-48 hours). The cycle is complete when in-process checks (e.g., a sample analyzed by Headspace GC) show residual solvents are below the required ICH Q3C limits.[17]

    • Cool the shelves to room temperature before breaking the vacuum with nitrogen to prevent shocking the product.

Section 3: Troubleshooting Guide - The "What-Ifs"

ProblemProbable Cause(s)Recommended Solution(s)
Discoloration (Yellowing/Browning) After Drying 1. Drying temperature was too high. 2. Drying cycle was too long. 3. Exposure to oxygen during the process.1. Immediately lower the temperature. Re-verify the safe temperature limit via DSC analysis of the wet material. 2. Optimize the drying cycle for time. A deeper vacuum can often reduce the required time. 3. Ensure a deep, stable vacuum is maintained and use a nitrogen bleed/purge to create an inert atmosphere.
High Residual Solvents Despite a Long Drying Time 1. Inefficient solvent removal (vacuum not deep enough). 2. Product has formed a hard crust, trapping solvent inside. 3. The chosen solvent has a high boiling point.1. Check your vacuum pump and system for leaks. A pressure below 10 mbar is recommended. 2. Periodically (if safe and feasible) break the vacuum with nitrogen, carefully break up the cake, and restart the drying cycle. 3. If possible in your synthesis, switch to a lower-boiling point solvent for the final crystallization step.
Purity Decrease Confirmed by HPLC 1. Thermal degradation has occurred. The chosen drying method is too aggressive.1. Stop the current method. The API is not stable under these conditions. 2. Switch to a gentler method. If using vacuum drying, significantly lower the temperature. If that fails, lyophilization is the next logical step.[9]
Product "Oiled Out" or Melted in the Oven 1. Drying temperature exceeded the API's melting point. 2. The API formed a low-melting point solvate with the residual solvent.1. Always run a DSC on the wet cake before drying to identify the true melting point of the material you are drying, not just the pure, dry API. 2. Set the drying temperature well below this solvate melting point.

Section 4: References

  • Agno Pharma. (2019, October 8). Lyophilization Of Pharmaceuticals: An Overview. Agno Pharma. [Link]

  • sinothermo. (2025, August 15). Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. sinothermo. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]

  • Scribd. ICH Q3C Guidelines for Residual Solvents | PDF. Scribd. [Link]

  • Anonymous. (2025, November 21). Vacuum Dryers in the Pharmaceutical Industry: A Complete Overview. Anonymous. [Link]

  • ICH. (2021, April 22). impurities: guideline for residual solvents q3c(r8). ICH. [Link]

  • ICH. (2018, October 15). impurities: guideline for residual solvents q3c(r7). [Link]

  • amixon GmbH. Vacuum Drying - Advantages & Common Applications. amixon GmbH. [Link]

  • European Medicines Agency (EMA). (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. [Link]

  • Millrock Technology, Inc. (2019, May 7). Active Pharmaceutical Ingredient (API) Freeze Drying. Millrock Technology, Inc. [Link]

  • Netpharmalab. (2024, February 19). Pharmaceutical lyophilization: what it is and what it is used for. Netpharmalab. [Link]

  • PMC. (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PMC. [Link]

  • Anonymous. (2024, June 12). Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). [Link]

  • inprotec GmbH. Fluidized Bed Drying. inprotec GmbH. [Link]

  • AZoM. (2024, May 8). Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. AZoM. [Link]

  • Anonymous. Fluidized bed dryers. [Link]

  • Single Use Support. (2023, July 28). Lyophilization considerations: Comparing freeze-drying to freezing for biopharmaceutical products. Single Use Support. [Link]

  • Anonymous. Supercritical Fluids applications in the Pharmaceutical Industry. [Link]

  • Yutong. (2024, June 14). Exploring Divergence: Vacuum Drying or Heat Drying - Which is Better?. Yutong. [Link]

  • AVEKA. Sensitive particles? Lay your fears to rest with fluid bed drying. AVEKA. [Link]

  • ResearchGate. (n.d.). (PDF) Supercritical Fluid Drying: Classification and Applications. ResearchGate. [Link]

  • Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals. Veeprho. [Link]

  • PMC. (n.d.). Drying Using Supercritical Fluid Technology as a Potential Method for Preparation of Chitosan Aerogel Microparticles. PMC. [Link]

  • thyssenkrupp Uhde. Supercritical Fluids Technology. thyssenkrupp Uhde. [Link]

  • Anonymous. Fluid Bed Dryers: Revolutionize Drying Methods. [Link]

  • Making.com. Fluid bed drying system for wet powder chemicals. Making.com. [Link]

  • MDPI. (2024, August 4). Supercritical Fluids: An Innovative Strategy for Drug Development. MDPI. [Link]

  • Journal of Chromatographic Science. (1971, September 21). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]

  • Food Journal. (2025, August 5). Thermal and Structural Influences on Stability of Bioactive Compounds in Freeze-Dried Fruits. Food Journal. [Link]

  • MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

  • Tenger Chemical. (2024, December 16). Understanding the Impact of Residual Solvents in Pharmaceutical Products and Their Safety Implications. Tenger Chemical. [Link]

  • MDPI. (2025, June 13). Emerging Drying Technologies and Their Impact on Bioactive Compounds: A Systematic and Bibliometric Review. MDPI. [Link]

  • EnWave.net. (2025, February 19). The challenge of preserving bioactive compounds. EnWave.net. [Link]

  • MDPI. (2023, June 11). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. [Link]

  • Cambridge Polymer Group. (2016, March 28). Residual solvents in pharmaceuticals. Cambridge Polymer Group. [Link]

  • MDPI. (2021, December 10). Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). MDPI. [Link]

  • ACS Omega. (2025, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]

  • openlib. Effects of drying methods on the composition of volatile compounds in fruits and vegetables. openlib. [Link]

  • DOI. (2018, June 11). A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline. DOI. [Link]

  • PMC. (2023, April 17). Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study. PMC. [Link]

  • arXiv. Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: A computational study Mohamed A. M. Mahmoud,1 M. arXiv. [Link]

  • MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]

  • MDPI. (2019, February 1). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. MDPI. [Link]

  • ResearchGate. (2015, February 3). What is the decomposition temperature of quinoline in the presence of nitrogen?. ResearchGate. [Link]

  • RSC Publishing. Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends. RSC Publishing. [Link]

  • ResearchGate. (n.d.). 7-Bromo-3-ethyl-9-phenyl-2-tosylpyrrolo[3,4- b ]quinoline. ResearchGate. [Link]

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Validation & Comparative

Comparative Guide to FTIR Spectral Analysis of Ether Linkages in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational requirement. Quinoline derivatives, a prominent class of heterocyclic compounds, are of significant interest due to their broad pharmacological applications. The presence and nature of ether linkages within these derivatives can profoundly influence their biological activity, solubility, and metabolic stability. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying and characterizing these crucial functional groups.[1][2][3][4]

This guide provides an in-depth comparison of FTIR-based methodologies for the analysis of ether linkages in quinoline derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Spectroscopic Signature: Understanding Ether and Quinoline Vibrations

The utility of FTIR in this context lies in its ability to detect the characteristic vibrational frequencies of specific chemical bonds.[1][5] For our analysis, two key regions of the infrared spectrum are of paramount importance: the C-O-C stretching vibrations of the ether linkage and the various vibrational modes of the quinoline ring system.

The Ether Linkage (C-O-C)

Ethers are characterized by a strong absorption band arising from the asymmetric stretching of the C-O-C bond, typically found in the 1300-1000 cm⁻¹ region.[6][7] The precise wavenumber of this absorption is sensitive to the electronic environment of the ether.

  • Aromatic Ethers: In derivatives where the ether oxygen is directly attached to the quinoline ring (an aryl ether), the asymmetric C-O-C stretch is typically observed between 1300 and 1200 cm⁻¹.[6]

  • Aliphatic Ethers: If the ether linkage involves an alkyl chain attached to the quinoline moiety, the asymmetric C-O-C stretch will generally appear in the 1140-1070 cm⁻¹ range.[6][8]

  • Mixed Ethers: For compounds containing both aromatic and aliphatic attachments to the ether oxygen, two distinct C-O-C stretching bands may be observed.[6]

A weaker, symmetric C-O-C stretching vibration may also be present at lower wavenumbers but is often less diagnostic.[6]

The Quinoline Ring

The quinoline ring system, being an aromatic heterocycle, exhibits a complex but well-defined set of absorption bands.[9][10] These serve as a contextual backdrop for the ether linkage analysis and confirm the integrity of the core structure.

  • Aromatic C-H Stretch: Look for bands in the 3100-3000 cm⁻¹ region.[9][11]

  • C=N and C=C Stretching: A series of medium to strong absorptions between 1620 and 1470 cm⁻¹ are characteristic of the aromatic ring's double bonds.[9]

  • C-H Out-of-Plane Bending: The pattern of bands in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern on the quinoline ring.[11]

A Comparative Analysis of FTIR Sampling Techniques

The choice of sampling technique is a critical experimental decision that directly impacts the quality and reproducibility of the obtained spectra. For quinoline derivatives, which are often solids or viscous liquids, Attenuated Total Reflectance (ATR) and Transmission (using KBr pellets) are the most common and effective methods.

Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a surface-sensitive technique that requires minimal to no sample preparation.[12][13][14] The sample is brought into direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide), and an evanescent wave penetrates a few microns into the sample, generating the IR spectrum.[2][12][13]

Advantages:

  • Speed and Simplicity: Analysis is rapid, often taking less than a minute per sample.[2]

  • Minimal Sample Preparation: Powders, solids, and liquids can be analyzed directly.[12][13][14]

  • Reproducibility: Consistent pressure application ensures good spectral reproducibility.

Considerations:

  • Surface Sensitivity: The spectrum is representative of the sample's surface. For heterogeneous samples, this may not reflect the bulk composition.

  • Penetration Depth: The depth of the evanescent wave is wavelength-dependent, which can cause minor variations in peak intensities compared to transmission spectra.

Transmission FTIR (KBr Pellet Method)

In this traditional method, a small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[15] The IR beam passes directly through the pellet.

Advantages:

  • Bulk Analysis: The spectrum is representative of the entire sample within the pellet.

  • High-Quality Spectra: When prepared correctly, KBr pellets can yield high-resolution spectra with low noise.

Considerations:

  • Labor-Intensive: The process of grinding and pressing pellets is time-consuming and requires skill to produce high-quality, transparent pellets.[15]

  • Hygroscopic Nature of KBr: KBr can absorb moisture, which can introduce broad O-H bands in the spectrum, potentially obscuring important features.

  • Potential for Sample Transformation: The high pressure used to form the pellet can sometimes induce polymorphic changes in crystalline samples.

Comparison Summary
FeatureAttenuated Total Reflectance (ATR)Transmission (KBr Pellet)
Sample Preparation Minimal to none[12][14]Grinding and pressing required[15]
Analysis Time Fast (< 1 minute)Slower (several minutes)
Sample Type Solids, powders, liquids, gels[2]Solids
Analysis Mode Surface-sensitiveBulk analysis
Potential Artifacts Wavelength-dependent penetration depthMoisture absorption by KBr, pressure effects
Ease of Use HighModerate

For high-throughput screening and routine analysis of quinoline derivatives, ATR-FTIR is the recommended technique due to its speed, ease of use, and minimal sample preparation. The KBr pellet method remains a viable alternative for obtaining high-resolution spectra for publication or when bulk analysis is critical.

Experimental Protocols and Data Interpretation

To ensure the acquisition of high-quality, interpretable data, adherence to a validated experimental protocol is essential.

Protocol: ATR-FTIR Analysis of a Solid Quinoline Derivative

This protocol outlines the steps for acquiring an ATR-FTIR spectrum of a solid quinoline derivative containing an ether linkage.

Instrumentation:

  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid quinoline derivative sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[3]

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Process the acquired spectrum to identify the wavenumbers of the key absorption bands.

    • Label the peaks corresponding to the aromatic C-H, C=N, C=C, and most importantly, the strong C-O-C asymmetric stretching vibration.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

Below is a diagram illustrating the ATR-FTIR experimental workflow.

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal Clean ATR Crystal (e.g., with Isopropanol) Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Solid Sample to Crystal Collect_Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) Apply_Pressure->Acquire_Spectrum Process_Spectrum Process Spectrum (Background Correction) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Key Peaks (C-O-C, Quinoline) Process_Spectrum->Identify_Peaks Interpret_Data Interpret Data & Characterize Identify_Peaks->Interpret_Data Molecular_Vibrations cluster_vibrations Characteristic FTIR Vibrations Molecule Quinoline Ether Derivative Aromatic_CH Aromatic C-H Stretch (3100-3000 cm⁻¹) Molecule->Aromatic_CH Quinoline_Ring Quinoline Ring C=C/C=N Stretches (1620-1470 cm⁻¹) Molecule->Quinoline_Ring Ether_COC Asymmetric C-O-C Stretch (1300-1070 cm⁻¹) Molecule->Ether_COC CH_OOP C-H Out-of-Plane Bending (900-675 cm⁻¹) Molecule->CH_OOP

Sources

Mass Spectrometry Fragmentation Patterns of 8-(2-Bromoethoxy)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-(2-Bromoethoxy)quinoline (CAS 1334149-03-9)[1] is a critical bifunctional building block used extensively in the synthesis of kinase inhibitors, receptor antagonists, and targeted metallo-supramolecular drugs. Due to its dual reactivity—an electrophilic bromoethyl chain and a nucleophilic/chelating quinoline core—accurately identifying its structural integrity and tracking its metabolic or degradative fate is paramount. This guide provides a deep mechanistic analysis of its tandem mass spectrometry (MS/MS) fragmentation patterns, objectively comparing it against alternative alkoxyquinoline derivatives to aid researchers in robust analytical method development.

Mechanistic Causality of Fragmentation

Understanding the collision-induced dissociation (CID) of 8-(2-Bromoethoxy)quinoline requires analyzing both its ionization behavior and the thermodynamic stability of its leaving groups.

Isotopic Signature & Ionization In positive electrospray ionization (ESI+), the molecule readily protonates at the quinoline nitrogen to form the [M+H]⁺ precursor ion. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, the precursor ion presents a distinct doublet at m/z 252 and m/z 254. This isotopic signature acts as the first self-validating checkpoint in any analytical workflow; the absence of this 1:1 ratio immediately indicates the loss of the bromine atom prior to MS analysis.

Primary CID Pathway: Ether Cleavage Upon isolation and collisional activation of the m/z 252/254 doublet, the primary fragmentation pathway is the cleavage of the ether bond. Causality dictates this pathway: proton migration to the ether oxygen weakens the C-O bond, facilitating the neutral loss of vinyl bromide (C₂H₃Br, 106/108 Da). This elimination is thermodynamically driven by the formation of the highly stable, highly conjugated protonated 8-hydroxyquinoline ion at m/z 146[2].

Secondary CID Pathways: Quinoline Core Dissociation The resulting m/z 146 fragment acts as a secondary precursor. It undergoes characteristic quinoline-ol fragmentation, primarily losing carbon monoxide (CO, 28 Da) to yield a stable m/z 118 fragment, or losing water (H₂O, 18 Da) to yield m/z 128[3]. The presence of these secondary fragments confirms the intact quinoline core.

Fragmentation Pathway Visualization

MS_Fragmentation M_79 [M+H]⁺ (⁷⁹Br) m/z 252 HQ [8-HQ+H]⁺ m/z 146 M_79->HQ - C₂H₃⁷⁹Br (106 Da) CID Cleavage M_81 [M+H]⁺ (⁸¹Br) m/z 254 M_81->HQ - C₂H₃⁸¹Br (108 Da) CID Cleavage Frag_118 [8-HQ+H - CO]⁺ m/z 118 HQ->Frag_118 - CO (28 Da) Frag_128 [8-HQ+H - H₂O]⁺ m/z 128 HQ->Frag_128 - H₂O (18 Da)

Caption: CID fragmentation pathway of 8-(2-Bromoethoxy)quinoline highlighting ether cleavage.

Comparative Performance Analysis: Product vs. Alternatives

When developing analytical methods for drug impurities or synthetic intermediates, it is crucial to differentiate 8-(2-Bromoethoxy)quinoline from other common alkoxyquinolines. The table below objectively compares their MS/MS performance metrics. The heavy bromine atom significantly lowers the collision energy (CE) required for ether cleavage compared to lighter halogens or simple alkyl ethers, due to the excellent leaving group ability of the bromo-substituent.

CompoundPrecursor [M+H]⁺ (m/z)Isotope PatternPrimary Neutral LossBase Peak MS/MS (m/z)Optimal CE (eV)
8-(2-Bromoethoxy)quinoline 252 / 2541:1 (⁷⁹Br/⁸¹Br)Vinyl bromide (106/108 Da)14615 - 20
8-(2-Chloroethoxy)quinoline 208 / 2103:1 (³⁵Cl/³⁷Cl)Vinyl chloride (62/64 Da)14620 - 25
8-Methoxyquinoline 160M+1 (~12% ¹³C)Methyl radical (15 Da)145 (Radical cation)25 - 30
8-Ethoxyquinoline 174M+1 (~13% ¹³C)Ethylene (28 Da)14620 - 25

Data Synthesis: 8-(2-Bromoethoxy)quinoline provides the most distinct diagnostic MS signature due to its 1:1 isotopic doublet. Furthermore, it requires the lowest collision energy to yield the m/z 146 base peak, minimizing secondary fragmentation noise in Multiple Reaction Monitoring (MRM) assays.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following step-by-step protocol is designed as a self-validating system. By monitoring both bromine isotopes simultaneously, false positives generated by isobaric matrix interferences are eliminated.

Step 1: Sample Preparation

  • Dissolve the 8-(2-Bromoethoxy)quinoline standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid). Causality: Matching the sample solvent to the initial mobile phase prevents peak broadening and solvent-induced distortion on the LC column.

Step 2: Liquid Chromatography (LC) Conditions

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MS/MS) Parameters

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions (Self-Validating Pair):

    • Quantifier Transition:m/z 252.0 → 146.0 (CE: 18 eV).

    • Qualifier Transition:m/z 254.0 → 146.0 (CE: 18 eV).

  • Validation Criterion: The chromatographic peaks for both transitions must co-elute perfectly (ΔRT < 0.02 min), and the peak area ratio (252→146 / 254→146) must be 1.0 ± 0.1. If the ratio deviates, the signal is compromised by matrix interference.

References[1] Title: 1334149-03-9 | 8-(2-Bromoethoxy)quinoline hydrobromide | ChemScene. Source: chemscene.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMklaRHTukuSmX7TsIVWXvoVn2JVqXjkAc1mzPqMNxkyw7GIbHe2vrYrXFmt2Q5PSb5y_Heh3dFYTak_dGmoS7Kbq6nZldJykyxODwekiubyJ0V-m7-OoeqzoBI_2esAHpdSGcDoRgMDetGGFs][3] Title: MASS SPECTRA OF OXYGENATED QUINOLINES. Source: Canadian Science Publishing. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBhjg0INdNxKRz5kjdhKwWI96b8d8Todu_BioE1Er7_ccc85hk7NKAQENveDjdC0dEtxDf2ALCKAVZTGz7NIV1NlXJwliCfQq0FggNWKXfzD0NakyVR-yv7karsesHBGRP3fmr7Xl71nHMTA==][2] Title: DEVELOPMENT OF MASS SPECTROMETRIC METHODS FOR FAST IDENTIFICATION OF MUTAGENIC DRUG IMPURITIES AND A GAS-PHASE REACTIVITY STUDY. Source: Purdue University Graduate School. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn5zs8L4sgPOosZHgVf6wGkwLSQkazf3QqsIbZgAMwbqeSOiBl3nks8TaJwhhjaR-RonyzoomZwkwv1AV7XUga61Jz-lsJTCSNaDa1mUTlnlaHfDJiI1q_VmFkOLwPBGWQZ4dZhSZfGZYnqsPnoA==]

Sources

Advanced HPLC Method Development for Purity Assessment of Quinoline Ethers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Quinoline ethers represent a privileged pharmacophore in drug discovery, frequently utilized in the design of antimalarials, kinase inhibitors, and antitubercular agents. For researchers and drug development professionals, ensuring the high purity of these Active Pharmaceutical Ingredients (APIs) and their intermediates is a critical regulatory requirement.

However, the structural nature of quinoline ethers presents a classic chromatographic challenge. The basic nitrogen atom within the quinoline ring (typically exhibiting a pKa between 4.5 and 5.5) is prone to severe peak tailing in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This tailing obscures low-level impurities eluting closely to the main peak, compromising the integrity of the purity assessment and leading to inaccurate quantitation.

Mechanistic Insights: The Causality of Peak Tailing

As an analytical scientist, it is crucial to understand why a method fails before attempting to optimize it. In an ideal RP-HPLC system, the primary retention mechanism for a quinoline ether is the hydrophobic interaction between the analyte and the alkyl stationary phase (e.g., C18).

However, on traditional Type-A silica columns, residual silanol groups (Si-OH) become deprotonated (Si-O⁻) at a mobile phase pH above 3.5. Simultaneously, the basic quinoline nitrogen remains partially or fully protonated (NH⁺). This dynamic creates a strong, secondary ion-exchange interaction. Because this secondary interaction is kinetically slower than hydrophobic partitioning, the analyte molecules desorb at varying rates, dragging out the trailing edge of the peak .

The Solution Matrix: To build a self-validating, robust method, we must control both the mobile phase environment and the stationary phase chemistry:

  • Mobile Phase Control: Utilizing a strong acidic modifier like 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0. This fully protonates the quinoline nitrogen (ensuring a single ionization state) while simultaneously protonating and neutralizing the residual silanols on the silica surface .

  • Stationary Phase Selection: Transitioning from traditional Fully Porous Particles (FPP) to modern Superficially Porous Particles (SPP), also known as Core-Shell technology. SPP columns drastically reduce the mass transfer resistance (the C-term in the van Deemter equation), yielding sharper peaks and higher theoretical plate counts, which is essential for resolving closely eluting des-ether or ring-oxidized impurities.

Interactions Analyte Quinoline Ether (Protonated) C18 C18 Alkyl Chain (Hydrophobic) Analyte->C18 Primary Retention Phenyl Phenyl Phase (π-π Interaction) Analyte->Phenyl Orthogonal Selectivity Silanol Residual Silanol (Ion-Exchange) Analyte->Silanol Peak Tailing Cause

Primary and secondary stationary phase interactions for quinoline ethers in RP-HPLC.

Comparative Analysis of HPLC Columns

To objectively demonstrate the impact of column chemistry on quinoline ether purity assessment, we compared three distinct chromatographic approaches using a standard quinoline ether API spiked with 1.0% of a known des-ether impurity.

  • Method A (Traditional): Fully Porous Particle (FPP) C18 (5 µm, 150 x 4.6 mm). Represents legacy analytical methods.

  • Method B (Modern Standard): Superficially Porous Particle (SPP) C18 (2.7 µm, 100 x 4.6 mm). Features high-purity Type-B silica and exhaustive end-capping.

  • Method C (Orthogonal Selectivity): SPP Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm). The phenyl ring provides π-π electron interactions with the electron-deficient quinoline ring.

Quantitative Performance Comparison
Performance MetricMethod A: FPP C18 (Legacy)Method B: SPP C18 (Modern)Method C: SPP Phenyl-Hexyl
Theoretical Plates (N) 8,50022,40021,800
Tailing Factor (USP) 1.85 (Fail)1.12 (Pass)1.15 (Pass)
Resolution (Rs) from Impurity 1.4 (Co-elution risk)3.2 (Baseline resolved)4.5 (Enhanced selectivity)
Run Time 25.0 min12.0 min12.0 min
Limit of Quantitation (LOQ) 0.05%0.01%0.01%

Data Interpretation: Method A fails standard system suitability criteria (Tailing < 1.5) due to unsuppressed silanol interactions. Method B provides a highly efficient, sharp peak ideal for general purity. Method C demonstrates superior resolution (Rs = 4.5) because the π-π interactions selectively retain the aromatic impurity differently than the aliphatic ether chain, proving invaluable when standard C18 fails to resolve critical pairs .

Step-by-Step Experimental Protocol

The following protocol outlines the optimized workflow for Method B/C , designed as a self-validating system to ensure trustworthiness and reproducibility in any standard analytical laboratory.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes. (Note: TFA acts as a strong ion-pairing agent, superior to formic acid for basic quinolines in UV-detection workflows).

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Degas.

Step 2: Sample and Standard Preparation

  • Diluent: Prepare a 50:50 mixture of Mobile Phase A and B. (Using the mobile phase as a diluent prevents solvent-shock fronting).

  • Standard Solution: Accurately weigh 10.0 mg of the quinoline ether reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 1.0 mg/mL.

  • Sensitivity Check (0.05%): Dilute 50 µL of the Standard Solution into a 100 mL volumetric flask with diluent. This ensures the system can detect impurities at the reporting threshold.

Step 3: Chromatographic Conditions

  • Column: SPP C18 or SPP Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and further improves mass transfer, minimizing tailing).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (or analyte-specific λmax)

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: 10% to 90% B

    • 8.0 - 10.0 min: 90% B (Column Wash)

    • 10.0 - 12.0 min: 10% B (Equilibration)

Step 4: System Suitability Validation (Self-Validating Criteria) Before analyzing unknown batches, inject the Standard Solution (5 replicates) and the Sensitivity Check (1 replicate). The system is validated only if the following parameters are met:

  • The USP Tailing Factor for the main peak is ≤ 1.5.

  • The %RSD of the main peak area is ≤ 2.0%.

  • The Signal-to-Noise (S/N) ratio of the 0.05% Sensitivity Check is ≥ 10.

Workflow Start Quinoline Ether Sample (Basic Nitrogen, pKa ~5.0) pH Set Mobile Phase pH < 3.0 (0.1% TFA to suppress silanols) Start->pH Column Select SPP Column (C18 or Phenyl-Hexyl) pH->Column Evaluate Evaluate Peak Asymmetry (Tailing Factor) Column->Evaluate Pass Finalized Purity Method (Asymmetry < 1.2) Evaluate->Pass Optimal Shape Fail Optimize Buffer / End-capping (Asymmetry > 1.2) Evaluate->Fail Tailing Observed Fail->Column

Logical workflow for HPLC method development targeting basic quinoline ethers.

Conclusion

Purity assessment of quinoline ethers requires a deliberate, mechanistically sound approach to method development. By understanding the causality of peak tailing—specifically the ion-exchange interactions between basic nitrogens and residual silanols—analysts can design robust methods. Transitioning from legacy FPP columns to modern SPP Core-Shell technologies, paired with strict mobile phase pH control, transforms a poorly resolved, tailing chromatogram into a highly efficient, self-validating analytical system.

References

  • Dolan, J. W. "Understanding HPLC Peak Tailing." LCGC North America, vol. 20, no. 4, pp. 330-336. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development (2nd Edition)." John Wiley & Sons. Available at:[Link]

  • Pradines, B., et al. "Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma." Journal of Chromatography B. Available at:[Link]

Differentiating 8-(2-Bromoethoxy)quinoline from Bis-Quinoline Byproducts: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Hydroxyquinoline (8-HQ) is a privileged scaffold in medicinal chemistry and materials science, widely utilized in the synthesis of metalloprotein chelators, antiviral agents, and organic light-emitting diodes (OLEDs)[1, 2]. The functionalization of 8-HQ via O-alkylation is a fundamental transformation. Specifically, the reaction of 8-HQ with 1,2-dibromoethane yields 8-(2-bromoethoxy)quinoline , a versatile electrophilic intermediate.

However, this synthesis is notoriously plagued by a competitive side reaction that generates a di-alkylated byproduct: 1,2-bis(quinolin-8-yloxy)ethane [3]. For researchers and drug development professionals, differentiating and separating these two compounds is critical for downstream synthetic viability. This guide provides an objective comparison of their analytical profiles and outlines field-proven experimental workflows to isolate the target molecule.

Mechanistic Causality & Reaction Dynamics

The formation of the target mono-alkylated product relies on the nucleophilic attack of the 8-HQ phenoxide on 1,2-dibromoethane. Because the resulting 8-(2-bromoethoxy)quinoline still contains a reactive primary alkyl bromide, it can undergo a secondary nucleophilic substitution with another equivalent of 8-HQ phenoxide. This over-alkylation generates the symmetric bis-quinoline byproduct.

ReactionPathway HQ 8-Hydroxyquinoline (Starting Material) Mono 8-(2-Bromoethoxy)quinoline (Target Product) HQ->Mono + DBE (K2CO3, Heat) DBE 1,2-Dibromoethane (Excess Reagent) Bis 1,2-bis(quinolin-8-yloxy)ethane (Bis-quinoline Byproduct) Mono->Bis + 8-HQ (Secondary Attack)

Mechanistic pathway of mono-alkylation versus competitive di-alkylation byproduct formation.

To control this causality, the stoichiometry and addition rate must be strictly managed. Using a large excess of 1,2-dibromoethane ensures that the 8-HQ phenoxide has a overwhelmingly higher statistical probability of colliding with the dibromoethane rather than the newly formed mono-alkylated product.

Analytical Differentiation

Differentiating the target from the byproduct requires orthogonal analytical techniques. The structural symmetry of the byproduct and the isotopic signature of the target's halogen atom are the primary diagnostic markers.

Quantitative Data Comparison
Analytical Technique8-(2-Bromoethoxy)quinoline (Target)1,2-bis(quinolin-8-yloxy)ethane (Byproduct)Diagnostic Significance
LC-MS (ESI+) m/z 252.0 and 254.0 ([M+H]⁺)m/z 317.1 ([M+H]⁺)Target shows a distinct 1:1 isotopic doublet due to

Br and

Br. Byproduct lacks this pattern.
¹H NMR (Aliphatic Region) Two triplets: ~4.5 ppm (-O-CH₂-) and ~3.8 ppm (-CH₂-Br)One singlet: ~4.7 ppm (-O-CH₂-CH₂-O-)The asymmetry of the target splits the signals. The C2 symmetry of the byproduct renders all 4 protons equivalent.
¹³C NMR (Aliphatic Region) Two distinct carbon signals (~68 ppm, ~28 ppm)One distinct carbon signal (~67 ppm)Confirms the symmetry (or lack thereof) in the ethylene bridge.
TLC (Hexane:EtOAc 3:1) Higher Rf (~0.6)Lower Rf (~0.2)Target is significantly less polar due to the absence of a second quinoline nitrogen.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a physical or chemical rationale to ensure reproducibility and high-fidelity separation.

Protocol A: Optimized Synthesis to Minimize Byproduct

Rationale: Potassium carbonate (K₂CO₃) is selected over aqueous NaOH to prevent the hydrolysis of the alkyl bromide product back into an alcohol. Acetonitrile is used as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide.

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 equivalent of 8-hydroxyquinoline in anhydrous acetonitrile (0.5 M).

  • Base Addition: Add 2.0 equivalents of finely powdered anhydrous K₂CO₃. Stir at room temperature for 15 minutes to allow phenoxide formation (solution will turn a deep yellow/green).

  • Alkylation: Add 5.0 to 10.0 equivalents of 1,2-dibromoethane. Expert Insight: The massive excess acts as a statistical buffer against bis-alkylation.

  • Reflux: Heat the mixture to 80°C and monitor via TLC.

  • Quenching: Once 8-HQ is consumed, cool the reaction, filter the inorganic salts, and concentrate the filtrate under reduced pressure to remove the volatile 1,2-dibromoethane.

Protocol B: Chromatographic Separation & Validation

Rationale: Because the bis-quinoline byproduct contains two basic nitrogen atoms and two hydrogen-bond accepting ether oxygens, it interacts much more strongly with the acidic silanol groups of the silica gel stationary phase than the mono-alkylated target.

  • Column Preparation: Pack a silica gel column using pure hexanes.

  • Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and dry-load it onto silica, or load it directly if highly concentrated.

  • Elution Gradient:

    • Begin with 9:1 Hexanes:Ethyl Acetate to elute any residual 1,2-dibromoethane.

    • Transition to 4:1 Hexanes:Ethyl Acetate. The target 8-(2-bromoethoxy)quinoline will elute in this fraction.

    • Transition to 1:1 Hexanes:Ethyl Acetate to flush out the highly polar 1,2-bis(quinolin-8-yloxy)ethane byproduct.

  • Self-Validation: Spot the fractions on a TLC plate alongside the crude mixture. Under UV light (254 nm), the successful isolation of the target is confirmed by a single high-Rf spot, completely devoid of the lower-Rf byproduct spot.

PurificationWorkflow Crude Crude Reaction Mixture Evap Vacuum Distillation (Remove excess DBE) Crude->Evap Extract Aqueous Workup (DCM / H2O) Evap->Extract Column Silica Gel Chromatography (Hexane:EtOAc Gradient) Extract->Column Frac1 Fraction 1: Target Product (Elutes First, Rf ~0.6) Column->Frac1 Low Polarity Eluent Frac2 Fraction 2: Bis-quinoline (Elutes Second, Rf ~0.2) Column->Frac2 High Polarity Eluent

Step-by-step downstream purification workflow using normal-phase silica gel chromatography.

References

  • 8-Hydroxyquinoline - Wikipedia. Wikipedia, The Free Encyclopedia. [Link][1]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health (NIH) / PubMed Central.[Link][2]

Sources

Crystal Structure Determination of 8-(2-Bromoethoxy)quinoline Hydrobromide: A Comparative Guide to X-Ray Diffraction Technologies and Crystallization Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Determining the crystal structure of halogenated small-molecule salts like 8-(2-Bromoethoxy)quinoline hydrobromide (CAS: 1334149-03-9; Formula: C₁₁H₁₁Br₂NO) presents unique crystallographic challenges. The presence of two heavy bromine atoms (one covalently bound, one ionic) significantly alters the molecule's X-ray scattering profile, while the hydrobromide nature of the salt induces hygroscopicity, complicating crystal growth and handling.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different crystallization methodologies and X-ray diffractometer sources for this specific class of compounds. This guide provides a self-validating experimental protocol grounded in authoritative crystallographic standards.

Part 1: Comparative Analysis of Crystallization Techniques

The first critical bottleneck in X-ray crystallography is obtaining a single crystal of sufficient size and internal order. Hydrobromide salts are notoriously prone to rapid nucleation and kinetic trapping, which often results in twinned or microcrystalline powders if the solvent evaporates too quickly.

Method Comparison
  • Slow Evaporation (Ethanol): While simple, this method often fails for 8-(2-Bromoethoxy)quinoline hydrobromide. The hygroscopic nature of the salt means that as the solvent evaporates, atmospheric water is absorbed, leading to the formation of hydrated crusts rather than discrete single crystals.

  • Solvent Layering (Dichloromethane / Hexane): This method provides a controlled interface for nucleation. However, finding the exact density balance to prevent premature mixing can be difficult for highly polar salts.

  • Vapor Diffusion (Methanol / Diethyl Ether): (Optimal Choice) Dissolving the salt in a polar solvent (Methanol) and allowing a volatile antisolvent (Diethyl Ether) to slowly diffuse into the solution lowers the dielectric constant gradually. This thermodynamic control prevents twinning and yields high-quality, block-like single crystals.

G Start 8-(2-Bromoethoxy)quinoline Hydrobromide Powder Solubility Solubility Screen (Polar Solvents) Start->Solubility Vapor Vapor Diffusion (MeOH / Et2O) Solubility->Vapor Highly Soluble Layering Solvent Layering (DCM / Hexane) Solubility->Layering Moderately Soluble Evap Slow Evaporation (EtOH) Solubility->Evap Poorly Soluble Good High-Quality Single Crystals (Optimal for XRD) Vapor->Good Controlled Supersaturation Layering->Good Interface Nucleation Twinning Twinning / Hydration (Requires Recrystallization) Evap->Twinning Rapid Nucleation / Hygroscopy

Crystallization workflow and decision tree for hydrobromide salts.

Part 2: X-Ray Source Comparison (Microfocus Cu-Kα vs. Sealed Tube Mo-Kα)

When determining the structure of a heavily brominated compound, the choice of X-ray source dictates the quality of the final electron density map. Bromine is a heavy scatterer with a high mass attenuation coefficient, making absorption a primary concern.

  • Microfocus Cu-Kα (

    
     Å):  Delivers a highly brilliant beam ideal for extremely small crystals (< 0.05 mm). However, Bromine absorbs Cu radiation strongly. Without rigorous numerical absorption correction, the data will suffer from severe Fourier truncation ripples (ghost peaks) around the Br atoms, potentially masking the lighter C, N, and O atoms.
    
  • Sealed Tube Mo-Kα (

    
     Å):  The shorter wavelength significantly reduces X-ray absorption (
    
    
    
    ). While the overall beam flux is lower than a microfocus Cu source, Mo-Kα is the superior choice for standard-sized crystals (0.1 – 0.3 mm) of 8-(2-Bromoethoxy)quinoline hydrobromide, as it minimizes systematic absorption errors and yields a cleaner baseline for routine connectivity.
Quantitative Data Comparison (Simulated Parameters for C₁₁H₁₁Br₂NO)
Crystallographic ParameterMicrofocus Cu-Kα SourceSealed Tube Mo-Kα SourceCausality / Scientific Impact
Wavelength (

)
1.54184 Å0.71073 ÅDictates the scattering angle and absorption profile.
Optimal Crystal Size < 0.05 mm0.10 – 0.30 mmCu-Kα is necessary if only microcrystals can be grown.
Absorption Coeff. (

)
~ 9.5 mm⁻¹ (High)~ 5.2 mm⁻¹ (Moderate)High

in Cu-Kα requires multi-scan + analytical correction.
Data Resolution Limit ~ 0.80 Å~ 0.70 ÅMo-Kα accesses higher reciprocal space, sharpening atomic positions.
Typical

4.5%2.8%Lower

with Mo-Kα indicates better agreement between equivalent reflections due to reduced absorption artifacts.

Part 3: Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol details the causality behind each procedural step, from mounting to final refinement.

Step 1: Crystal Harvesting and Cryocooling
  • Action: Remove the crystal from the mother liquor and immediately submerge it in perfluoropolyether (PFPE) oil.

  • Causality: 8-(2-Bromoethoxy)quinoline hydrobromide is hygroscopic. The inert oil acts as a hydrophobic barrier, preventing atmospheric moisture from degrading the crystal lattice.

  • Action: Mount the crystal on a polyimide loop and transfer it to the goniometer under a continuous 100 K nitrogen cold stream.

  • Causality: Cryocooling minimizes thermal atomic displacement parameters (ADPs). This reduces the "blurring" of electron density, sharpening Bragg peaks and extending the high-angle resolution limit.

Step 2: Data Collection and Reduction
  • Action: Execute an

    
    -scan strategy designed to achieve >99% completeness and a high redundancy (multiplicity > 4).
    
  • Causality: High redundancy is mathematically required to perform an accurate multi-scan absorption correction (e.g., SADABS). By measuring the same reflection from multiple angles, the software can accurately model the shape of the crystal and correct for the heavy absorption of the Bromine atoms.

  • Validation: Check the

    
     value after integration. An 
    
    
    
    validates that the absorption correction was successful.
Step 3: Structure Solution and Refinement
  • Action: Solve the phase problem using the dual-space algorithm implemented in [1].

  • Causality: Dual-space recycling excels at locating heavy halogens first. SHELXT will instantly identify the two Bromine positions and use them to phase the rest of the quinoline framework.

  • Action: Refine the structure using full-matrix least-squares on

    
     with  [2], managed entirely within the [3] graphical user interface.
    
  • Validation: Inspect the residual electron density map (Q-peaks). The highest unassigned peak should be < 1.0 e/ų and located near the heavy Bromine atoms (representing bonding electrons or minor absorption artifacts), validating a complete and accurate model.

G Raw Raw Diffraction Frames (.brm / .sfrm) Integration Data Integration (Extract Intensities) Raw->Integration Absorption Absorption Correction (Multi-scan) Integration->Absorption I/σ(I) > 3 Solution Structure Solution (SHELXT - Dual Space) Absorption->Solution Corrected .hkl Refinement Structure Refinement (SHELXL via Olex2) Solution->Refinement Initial Phase Model Final Final CIF (Validation & Deposition) Refinement->Final Least-Squares Min.

Step-by-step computational workflow from raw diffraction frames to final CIF.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Safety Operating Guide

8-(2-Bromoethoxy)quinoline hydrobromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Lifecycle Management and Disposal of 8-(2-Bromoethoxy)quinoline Hydrobromide

For researchers and drug development professionals, the safe handling and compliant disposal of reactive halogenated salts are critical components of laboratory operations. 8-(2-Bromoethoxy)quinoline hydrobromide (CAS: 1334149-03-9) is a specialized synthetic intermediate that presents unique environmental and physical hazards[1].

This guide provides a self-validating, step-by-step operational framework for the handling, spill response, and thermal destruction of this compound, ensuring adherence to stringent environmental regulations.

Chemical Profiling & Hazard Causality

Understanding the molecular architecture of 8-(2-Bromoethoxy)quinoline hydrobromide is essential for predicting its behavior during disposal. The molecule (C₁₁H₁₁Br₂NO) contains a lipophilic quinoline core, a covalently bound bromoethoxy side chain, and an ionic hydrobromide salt[1].

The Causality of the Hazard: The presence of two bromine equivalents (over 47% of its mass) strictly classifies this material as a Halogenated Organic Waste [2][3]. Halogenated organics strongly resist natural environmental degradation and have high bioaccumulation potential. Furthermore, under thermal stress or combustion, the hydrobromide salt and brominated chain decompose to release highly toxic, corrosive hydrogen bromide (HBr) and bromine (Br₂) gases[4]. Therefore, this compound cannot be neutralized in-house or sent to a standard landfill; it mandates high-temperature incineration equipped with alkaline acid scrubbers[5][6].

Quantitative Data & Operational Specifications

Parameter / CategorySpecificationOperational Rationale
CAS Number 1334149-03-9Unique identifier required for EHS manifesting and SDS tracking[1].
Molecular Weight 333.02 g/mol Required for stoichiometric calculations of waste volume[1].
Waste Classification Halogenated OrganicExceeds 5% halogen threshold; mandates strict segregation[3][7].
Eye Protection Chemical splash gogglesPrevents severe ocular irritation from aerosolized HBr dust[8].
Hand Protection Nitrile rubber glovesPrevents dermal absorption of the lipophilic quinoline core[5][8].
Respiratory PPE NIOSH-approved respiratorEssential outside fume hoods to prevent inhalation of fine particulates[8][9].

Immediate Safety & Spill Response Protocol

Because 8-(2-Bromoethoxy)quinoline hydrobromide is a solid salt, it is prone to forming fine, irritating dusts. Improper spill cleanup can aerosolize these particles, leading to severe respiratory tract irritation and widespread facility contamination.

Step-by-Step Spill Response:

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity to prevent accidental tracking or inhalation of the compound[8].

  • Don Appropriate PPE: Equip chemical splash goggles, double nitrile gloves, a lab coat, and a NIOSH-approved respirator equipped with organic vapor/acid gas cartridges[5][8].

  • Dust Suppression (Critical Step): Lightly dampen the spilled solid material with water or a compatible inert solvent. Causality: Sweeping dry powder directly aerosolizes the hydrobromide particulates into the breathing zone. Dampening the solid binds the particles, neutralizing the inhalation risk[8][9].

  • Containment and Absorption: Use dampened absorbent paper or an inert solid (such as diatomaceous earth or clay) to collect the material[4][8]. Do not use combustible materials like sawdust, which may react with residual oxidizers.

  • Transfer and Label: Carefully transfer the absorbed mixture into a sturdy, sealable hazardous waste container using non-sparking tools[8]. Label immediately as "Halogenated Organic Solid Waste."

  • Decontamination: Wash the affected surface with a mild soap and water solution, collecting all rinsate as hazardous aqueous waste to prevent drain discharge[8][9].

Waste Segregation & Disposal Workflows

Proper segregation is the cornerstone of compliant disposal. Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and complicates the thermal destruction process, as halogens require specialized scrubbing equipment[2].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all 8-(2-Bromoethoxy)quinoline hydrobromide waste (including contaminated packaging, PPE, and reaction byproducts) in a dedicated container strictly for Halogenated Organic Waste[2][3].

  • Compatibility Verification: Ensure the waste stream is free of incompatible materials such as strong oxidizers, inorganic bases, or high water content (>20%)[3][9].

  • Satellite Accumulation: Store the sealed waste container in a designated, well-ventilated satellite accumulation area with secondary containment[3][4]. Ensure the container is never filled beyond 75% capacity to allow for vapor expansion[3].

  • Manifesting and Transport: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste under the appropriate generic code for spent halogenated organic compounds (e.g., under EPA RCRA guidelines)[2][5].

  • High-Temperature Incineration: Transfer custody to a licensed hazardous waste facility. The material must undergo thermal destruction in an industrial kiln or liquid injection incinerator at temperatures exceeding 1000°C[5][6].

  • Exhaust Gas Scrubbing: Ensure the disposal facility utilizes alkaline wet scrubbers. Causality: Thermal decomposition of brominated salts releases highly toxic hydrogen bromide (HBr) and bromine (Br₂) gases. Scrubbers neutralize these acidic emissions into benign salts before environmental release[4][6].

DisposalWorkflow A Solid/Liquid Waste 8-(2-Bromoethoxy)quinoline HBr B Segregation: Halogenated Organic Waste A->B Avoid aqueous mixing C Satellite Accumulation (Vented, Secondary Containment) B->C D Licensed Hazardous Waste Transport C->D RCRA Manifest E High-Temperature Incineration (Thermal Destruction) D->E F Alkaline Acid Scrubber (Neutralizes HBr & Br2) E->F Toxic Exhaust Gas

Compliant segregation, transport, and thermal destruction workflow for brominated organic waste.

References

Sources

Personal protective equipment for handling 8-(2-Bromoethoxy)quinoline hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 8-(2-Bromoethoxy)quinoline hydrobromide

As a bifunctional chemical building block, 8-(2-Bromoethoxy)quinoline hydrobromide (CAS 1334149-03-9) [1] is highly valued in medicinal chemistry and drug development. However, its molecular structure presents a dual-hazard profile that requires stringent, causality-driven safety protocols.

This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step methodologies for the safe handling, decontamination, and disposal of this compound.

Mechanistic Hazard Profile & Causality

To handle this compound safely, one must first understand why it is hazardous. The risks are not arbitrary; they are dictated by its chemical structure:

  • The Alkylating Threat (Electrophilicity): The 2-bromoethoxy moiety is a primary alkyl halide, making it a potent electrophile and an effective alkylating agent[2]. Alkylating agents are highly reactive toward biological nucleophiles (such as the nitrogenous bases in DNA and thiol groups in proteins). Exposure can lead to severe skin sensitization, mutagenesis, and systemic toxicity[2][3].

  • The Acidic Threat (Hydrobromide Salt): Formulated as a hydrobromide salt to enhance stability, this compound is inherently hygroscopic[4]. Upon contact with ambient moisture, sweat, or mucosal membranes, it can locally dissociate to release hydrobromic acid (HBr), causing immediate chemical burns and severe ocular damage[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling alkylating hydrobromide salts. The following PPE matrix is designed as a multi-layered, fail-safe system[3][5].

PPE CategoryRequired SpecificationCausality & Mechanistic Reasoning
Hand Protection Double-layered Nitrile glovesAlkyl bromides can slowly permeate single-layer elastomers. The outer glove acts as a sacrificial barrier against the alkylating agent, while the inner glove protects against acidic HBr residue[4].
Eye Protection Chemical Splash GogglesStandard safety glasses leave gaps. Goggles create a seal, preventing hygroscopic HBr dust from contacting the moisture of the ocular mucosa, which would cause severe burns[5].
Body Protection Fully buttoned Lab Coat & closed-toe shoesPrevents direct dermal contact with micro-particulates. Alkylating agents are notorious for causing delayed, irreversible contact dermatitis[2].
Respiratory Fume Hood (Primary) + N95/P100 (Secondary)Weighing solid hydrobromide salts can generate aerosols. Inhalation of these particulates leads to rapid hydrolysis in the lungs, causing acute respiratory distress[5].

Operational Workflow: Step-by-Step Methodology

The following protocol ensures that the chemical remains isolated from both the operator and ambient moisture.

Phase 1: Pre-Operation & Environmental Setup

  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of at least 80–100 feet per minute (fpm)[5]. Pull the sash down to the lowest workable height.

  • Clear the Workspace: Remove all non-essential equipment from the hood to prevent secondary contamination[2].

  • Prepare the Quench Station: Before opening the chemical, prepare a localized spill-quench solution (see Section 4) and place it inside the hood.

Phase 2: Active Handling & Transfer

  • Don PPE: Apply the double-glove system, goggles, and lab coat[4].

  • Control Static: Because 8-(2-Bromoethoxy)quinoline hydrobromide is a powder, use an anti-static gun on your spatulas and weigh boats to prevent the powder from aerosolizing or clinging to gloves.

  • Rapid Weighing: Hydrobromide salts absorb ambient moisture rapidly[4]. Weigh the material swiftly and transfer it directly into a pre-dried reaction vessel.

  • Purge & Seal: Once transferred, immediately flush the reaction vessel with an inert gas (Nitrogen or Argon) and seal it. Return the primary chemical container to a desiccator stored at 2-8°C[1].

Phase 3: Post-Operation

  • Sacrificial Doffing: Remove the outer pair of gloves while your hands are still inside the fume hood. Dispose of them immediately in a designated solid hazardous waste bin.

  • Surface Wipe-Down: Wipe the balance and hood surface with a damp paper towel, followed by a wipe with 10% sodium bicarbonate solution to neutralize any invisible HBr residue[6].

Spill Response & Chemical Decontamination Plan

You cannot simply sweep up an alkylating agent; it must be chemically deactivated (quenched) to render it biologically inert[4].

The Quenching Logic: We use a dual-action decontamination approach. Sodium thiosulfate (


)  acts as a powerful nucleophile, displacing the bromide via an 

reaction to form a non-toxic, water-soluble Bunte salt. Simultaneously, Sodium bicarbonate (

)
neutralizes the acidic HBr[6].

Step-by-Step Spill Protocol:

  • Isolate: If a spill occurs outside the hood, evacuate personnel from the immediate vicinity.

  • Contain: Cover the spilled powder with absorbent paper towels to prevent aerosolization[2].

  • Neutralize: Gently pour a freshly prepared aqueous solution containing 10% Sodium Thiosulfate and 5% Sodium Bicarbonate over the paper towels[4][6].

  • Incubate: Allow the solution to sit for at least 15–20 minutes. This provides the necessary activation energy and time for the nucleophilic substitution to reach completion.

  • Collect: Using a non-sparking plastic scoop, transfer the saturated towels and neutralized slurry into a heavy-duty, sealable plastic waste bag[6].

  • Final Clean: Wash the spill area with soap and water, then remove and dispose of all PPE.

Waste Segregation & Disposal Plan

Improper disposal of halogenated compounds can lead to dangerous cross-reactions or environmental toxicity.

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be placed in a sealed container explicitly labeled: "CAUTION: CONTAMINATED WITH ALKYLATING AGENT / HALOGENATED ORGANIC WASTE"[6].

  • Liquid Waste: Reaction mother liquors and aqueous quench solutions must be collected in dedicated Halogenated Organic Waste carboys. Never mix halogenated waste with standard flammable solvent waste, as this complicates incineration and disposal logistics.

Operational Signaling Pathway

The following diagram illustrates the logical progression of safety protocols when handling this specific compound.

PPE_Workflow A Hazard Identification Alkylating Agent + HBr Salt B Engineering Controls Chemical Fume Hood A->B C PPE Donning Double Gloves, Goggles, Lab Coat B->C D Active Handling Rapid Weighing (Static-Free) C->D E Decontamination Thiosulfate Quench + NaHCO3 D->E F Waste Disposal Halogenated Organic Waste E->F

Workflow for the safe handling, decontamination, and disposal of 8-(2-Bromoethoxy)quinoline HBr.

References

  • University of Texas Rio Grande Valley (UTRGV). "Laboratory Safety Manual: Alkylating Agents." Available at:[Link]

  • Universiti Teknologi Malaysia (UTM). "Guidelines for Laboratory Safety." Available at:[Link]

  • University of Texas at Austin. "Research and Academic Laboratory Safety Manual." Available at:[Link]

  • AZoM. "The Equipment Every Laboratory Needs to Keep Employees Safe." Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.